5-Nitroquinoline-8-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitroquinoline-8-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2/c11-6-7-3-4-9(13(14)15)8-2-1-5-12-10(7)8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBENFVCBHLLYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation of 5-Nitroquinoline-8-carbonitrile: A Guide to NMR and Mass Spectrometry Characterization
An In-Depth Technical Guide for Drug Development Professionals
Abstract
5-Nitroquinoline-8-carbonitrile is a heterocyclic compound whose derivatives are of significant interest in medicinal chemistry and materials science. Unambiguous structural confirmation and purity assessment are paramount for its application in any research or development pipeline. This technical guide provides a comprehensive framework for the characterization of this compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. As a senior application scientist, this guide moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Introduction and Molecular Overview
The quinoline scaffold is a privileged structure in drug discovery, known for a wide range of pharmacological activities.[1] The addition of a nitro group (at position 5) and a nitrile group (at position 8) creates a molecule with unique electronic properties, making it a valuable synthetic intermediate. The strong electron-withdrawing nature of both substituents significantly influences the molecule's reactivity and its spectroscopic signature. Accurate characterization is essential to confirm regiochemistry, particularly since the nitration of quinoline can produce a mixture of isomers, including 5-nitroquinoline and 8-nitroquinoline.[2] This guide outlines the integrated analytical approach required for definitive structural verification.
Molecular Formula: C₁₀H₅N₃O₂ Molecular Weight: 211.17 g/mol Monoisotopic Mass: 211.03818 Da
Analytical Workflow
A multi-technique approach is essential for the comprehensive characterization of a novel or synthesized compound. Mass spectrometry provides the molecular weight and elemental composition, while NMR spectroscopy reveals the precise atomic connectivity and chemical environment.
Caption: Overall workflow for the structural characterization of this compound.
Mass Spectrometry Analysis for Molecular Formula Confirmation
Mass spectrometry is the first critical step, employed to confirm the molecular weight and, with high-resolution instrumentation, the elemental composition of the analyte.[3] For a molecule containing nitrogen and oxygen, Electrospray Ionization (ESI) is a robust choice, as it is a soft ionization technique that typically produces a prominent protonated molecular ion ([M+H]⁺), minimizing initial fragmentation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Rationale: HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. This provides a high degree of confidence in the molecular formula.[3]
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer.
-
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 10-50 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid.
-
Expert Insight: The addition of 0.1% formic acid to the mobile phase aids in the protonation of the quinoline nitrogen, enhancing the signal for the [M+H]⁺ ion in positive ionization mode.
-
-
Sample Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Instrument Parameters (Positive ESI Mode):
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Mass Range: 50-500 m/z.
-
Source Temperature: 100 – 120 °C.
-
Desolvation Gas Flow: Set according to instrument manufacturer recommendations (e.g., Nitrogen at 5-8 L/min).
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. Compare the measured accurate mass to the theoretical value.
-
Data Interpretation: Expected Results and Fragmentation
For this compound (C₁₀H₅N₃O₂), the expected result is a prominent ion corresponding to [M+H]⁺.
-
Theoretical [M+H]⁺: 212.04545 Da
-
Acceptable Measured Mass: 212.04545 ± 0.00106 Da (within 5 ppm)
While ESI is a soft ionization technique, in-source fragmentation or subsequent tandem MS (MS/MS) experiments can provide valuable structural information. Nitroaromatic compounds exhibit characteristic fragmentation patterns, primarily involving the loss of the nitro group constituents.[4][5][6]
Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound.[7] By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of the atoms can be determined.
Experimental Protocol: ¹H and ¹³C NMR
-
Rationale: The choice of solvent is critical. The compound must be fully dissolved to obtain high-resolution spectra. Deuterated solvents are used to avoid large interfering signals from the solvent itself. DMSO-d₆ is an excellent choice for many aromatic and polar compounds due to its high dissolving power.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
-
Data Interpretation: Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.0-9.5 ppm). The electron-withdrawing nitro and nitrile groups will deshield adjacent protons, shifting them downfield.
-
H2, H3, H4 (Pyridine Ring): These protons will form a characteristic AMX spin system. H2, being adjacent to the nitrogen, is expected to be the most downfield of this group. H4 will also be downfield due to its position relative to the nitrogen. H3 will appear as a doublet of doublets.
-
H6, H7 (Benzene Ring): These two protons will form an AX spin system (a pair of doublets). H6, positioned between the nitro and nitrile groups (in a figurative sense, ortho to the nitro group), is expected to be significantly deshielded and appear far downfield. H7 will also be downfield. The coupling constant between them (³JHH) should be in the typical range for ortho-aromatic protons (~7-9 Hz).
Data Interpretation: Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, as all carbon atoms in the molecule are chemically unique.
-
Aromatic Carbons (C2-C8a): These will appear in the typical aromatic region (δ 110-160 ppm). The carbons directly attached to the electron-withdrawing groups (C5 and C8) will be significantly affected.
-
Nitrile Carbon (C≡N): The carbon of the nitrile group is expected to appear in a characteristic region, typically around δ 115-120 ppm.
-
Quaternary Carbons: The five carbons that do not bear a proton (C4a, C5, C8, C8a, and the nitrile carbon) will typically have lower intensity signals compared to the protonated carbons.
Summary of Expected Spectroscopic Data
The combination of data from MS and NMR provides a self-validating system for structural confirmation.
| Technique | Parameter | Expected Value / Observation | Purpose |
| HRMS (ESI+) | [M+H]⁺ Accurate Mass | 212.04545 ± 5 ppm | Confirms Elemental Composition (C₁₀H₅N₃O₂) |
| Major Fragments | m/z 182 ([M+H-NO]⁺), m/z 166 ([M+H-NO₂]⁺) | Supports presence of Nitro Group | |
| ¹H NMR | Chemical Shifts (δ) | 5 signals in the aromatic region (δ 7.5-9.5 ppm) | Confirms aromatic structure and number of protons |
| Coupling Constants (J) | Characteristic AMX and AX spin systems | Elucidates proton connectivity | |
| Integration | Relative integrals of 1:1:1:1:1 | Confirms one proton per signal | |
| ¹³C NMR | Number of Signals | 10 distinct signals | Confirms the number of unique carbon environments |
| Chemical Shift (δ) | Signal around 115-120 ppm | Confirms presence of Nitrile Group |
Conclusion
The structural characterization of this compound requires a synergistic application of mass spectrometry and NMR spectroscopy. High-resolution mass spectrometry unequivocally establishes the molecular formula, while detailed analysis of 1D ¹H and ¹³C NMR spectra provides definitive proof of the atomic connectivity and regiochemistry. The protocols and interpretive guidelines presented in this document offer a robust framework for researchers, scientists, and drug development professionals to ensure the identity and quality of this important chemical entity, thereby upholding the highest standards of scientific integrity in their research endeavors.
References
- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 2. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Theoretical-Computational Guide to the Electronic Properties of 5-Nitroquinoline-8-carbonitrile: Implications for Drug Development
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic functionalization of this scaffold allows for the fine-tuning of electronic properties, which in turn dictates molecular interactions, reactivity, and ultimately, biological activity. This technical guide provides an in-depth theoretical examination of 5-Nitroquinoline-8-carbonitrile, a derivative functionalized with a potent electron-withdrawing nitro group and a cyano group. Employing Density Functional Theory (DFT), we elucidate its core electronic characteristics, including frontier molecular orbitals and molecular electrostatic potential, to provide a foundational understanding for researchers, medicinal chemists, and drug development professionals aiming to leverage this scaffold in future therapeutic design.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline and its derivatives are prevalent heterocyclic structures found in a wide array of pharmacologically active compounds, demonstrating antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] The versatile biological applications of the quinoline ring stem from its ability to engage in various non-covalent interactions with biological targets. The electronic nature of the quinoline system can be significantly modulated by the introduction of substituents. In this compound, the presence of two strong electron-withdrawing groups—the nitro (-NO₂) at the C5 position and the carbonitrile (-CN) at the C8 position—is expected to profoundly influence its electron density distribution, reactivity, and interaction profile. Understanding these electronic properties is a critical first step in rational drug design, enabling predictions of the molecule's behavior in a biological system.
The Theoretical Framework: Density Functional Theory (DFT)
To investigate the electronic properties of this compound, Density Functional Theory (DFT) serves as a powerful and reliable computational tool.[1] DFT strikes an effective balance between computational cost and accuracy for medium-sized organic molecules, making it a workhorse in modern computational chemistry.[1] This method is predicated on the principle that the ground-state energy of a molecule can be determined from its electron density.
2.1. Rationale for Method Selection For this study, we selected the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which generally provides a more accurate description of electronic properties for a broad range of organic molecules compared to pure DFT functionals.[3]
The choice of basis set is equally critical. We employed the 6-311++G(d,p) basis set.
-
6-311G : This triple-zeta basis set provides a flexible description of the valence electrons.
-
++ : Diffuse functions are added for both heavy atoms and hydrogen, which are essential for accurately describing anions and systems with lone pairs or delocalized electrons.
-
(d,p) : Polarization functions are included on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is crucial for describing chemical bonds accurately.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to yield reliable results for the electronic and structural properties of quinoline derivatives and nitroaromatic compounds.[4]
Computational Workflow: A Self-Validating Protocol
The integrity of theoretical calculations hinges on a robust and logical workflow. The protocol described below is designed to be a self-validating system, where each step confirms the stability and validity of the molecular model before proceeding to the calculation of advanced properties.
Caption: Computational workflow for analyzing this compound.
Step-by-Step Protocol:
-
Structure Preparation: A 3D structure of this compound is generated using molecular building software.
-
Geometry Optimization: The initial structure is optimized using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface. This is a critical validation step.
-
Property Calculations: Using the validated stable structure, the following properties are calculated:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface.
-
Quantum Chemical Descriptors: Other key electronic properties are derived from the calculation.
-
Results and Discussion: Unveiling the Electronic Landscape
4.1. Frontier Molecular Orbital (FMO) Analysis The HOMO and LUMO are the key orbitals involved in chemical reactions.[5] The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity).[6] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[7]
-
High EHOMO: Indicates a greater tendency to donate electrons.
-
Low ELUMO: Indicates a greater tendency to accept electrons.
-
Small ΔE (HOMO-LUMO Gap): A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[8]
For this compound, the presence of the -NO₂ and -CN groups is expected to significantly lower the energies of both the HOMO and LUMO orbitals, making the molecule a potent electron acceptor. A smaller HOMO-LUMO gap would suggest higher reactivity, which can be a desirable trait for covalent inhibitors or compounds that undergo metabolic activation.
4.2. Molecular Electrostatic Potential (MEP) Map The MEP is an invaluable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules.[9][10] It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[10]
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are favorable sites for electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack.
In this compound, the most negative potential (red) is anticipated around the oxygen atoms of the nitro group and the nitrogen of the cyano group. These regions are prime locations for hydrogen bond donation from a receptor.[11] Conversely, positive potential (blue) would be expected around the hydrogen atoms of the quinoline ring, indicating potential sites for interaction with electron-rich residues in a protein binding pocket. The MEP provides a visual hypothesis for the molecule's recognition and binding orientation within a receptor site.[11]
4.3. Key Quantum Chemical Descriptors From the HOMO and LUMO energies, several important quantum chemical descriptors can be calculated to quantify the molecule's reactivity.[3]
| Descriptor | Formula | Interpretation | Relevance in Drug Design |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability.[7] | A smaller gap suggests higher reactivity, which can influence binding kinetics and metabolic stability.[5] |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. | Relates to the molecule's potential to undergo oxidative metabolism. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. | Relates to the molecule's potential to undergo reductive metabolism (critical for nitroaromatics).[12] |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. | Harder molecules are less reactive; softer molecules are more reactive. |
| Electrophilicity Index (ω) | μ² / (2η) where μ = -(I+A)/2 | Measures the propensity of a species to accept electrons. | A high electrophilicity index suggests the molecule is a strong electron acceptor, which can be crucial for its mechanism of action.[13] |
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other drug candidates.
Implications for Drug Development
The theoretical insights gained from this analysis have direct and practical implications for drug development professionals:
-
Target Interaction: The MEP map provides a clear guide to the molecule's electrostatic profile, allowing medicinal chemists to predict its likely binding orientation within a target active site. For example, the electron-rich nitro and cyano groups are likely to interact with hydrogen bond donors or positively charged residues in a protein.[9][11]
-
Reactivity and Metabolism: The HOMO-LUMO gap and electrophilicity index suggest that this compound is a highly reactive, electrophilic molecule. This is characteristic of many nitroaromatic compounds, which can exert biological effects through mechanisms involving reductive metabolism.[12] This high reactivity could be harnessed for covalent inhibition but also raises flags for potential toxicity, which is a known concern for this class of compounds.[14][15]
-
Structure-Activity Relationship (SAR) Guidance: By understanding the electronic contributions of the nitro and cyano groups, researchers can make informed decisions about future modifications. For instance, replacing these groups with other substituents would systematically alter the electronic properties, providing a rational basis for optimizing potency, selectivity, and safety profiles.
Conclusion
This in-depth guide outlines a robust theoretical framework for characterizing the electronic properties of this compound. Through the application of Density Functional Theory, we have detailed a protocol to analyze its frontier molecular orbitals, molecular electrostatic potential, and key reactivity descriptors. The findings indicate that the molecule is a highly electrophilic species with distinct regions of positive and negative electrostatic potential that likely govern its interactions with biological targets. This foundational knowledge is indispensable for researchers and scientists, providing critical insights that can guide the rational design and development of novel therapeutic agents based on the quinoline scaffold.
References
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Molecular electrostatic potential as a factor of drug-receptor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijirset.com [ijirset.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Solubility and stability of 5-Nitroquinoline-8-carbonitrile in common organic solvents
An In-depth Technical Guide to the Solubility and Stability of 5-Nitroquinoline-8-carbonitrile for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the critical role these physicochemical properties play in the journey from discovery to application, this document outlines both theoretical principles and detailed, field-proven experimental protocols. It is designed to equip researchers with the necessary tools to generate robust and reliable data, ensuring the integrity and reproducibility of their scientific endeavors. The methodologies described herein are grounded in established best practices and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
Introduction
This compound is a unique molecular entity featuring a quinoline core, a nitro group, and a carbonitrile moiety. This combination of functional groups imparts specific electronic and steric properties that are of interest for various applications, including as a potential scaffold in drug discovery. The nitroaromatic system suggests potential for chemical reactivity and specific molecular interactions, while the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, often enhancing metabolic stability.[1][2]
The successful development of any new chemical entity is fundamentally dependent on a thorough understanding of its solubility and stability. Poor solubility can hinder formulation, lead to erratic results in biological assays, and result in poor bioavailability.[3] Similarly, chemical instability can lead to the degradation of the active molecule, reducing its efficacy and potentially generating toxic byproducts. Therefore, a systematic evaluation of these parameters is not merely a preliminary step but a cornerstone of the entire development process. This guide provides the foundational methodologies to undertake such an evaluation for this compound.
Part 1: Solubility Characterization
The solubility of a compound is a measure of its ability to dissolve in a given solvent to form a homogeneous solution. This section details both a theoretical approach to predict solubility and experimental methods to quantify it.
Theoretical Framework: Hansen Solubility Parameters (HSP)
A useful principle in predicting solubility is the concept of "like dissolves like." A more quantitative extension of this is the Hansen Solubility Parameters (HSP) theory.[4] HSP decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule (solute and solvent) is assigned these three parameters. The principle is that substances with similar HSP values are more likely to be miscible.[5][6] The "distance" (Ra) between the HSP of two substances can be calculated, and a smaller distance implies higher affinity. This predictive tool can aid in the rational selection of solvents for solubility screening and formulation development.[7]
Experimental Protocol 1: Qualitative Solubility Assessment
This initial screening provides a rapid overview of the compound's solubility in a range of common organic solvents.
Methodology:
-
Preparation: Dispense approximately 1-2 mg of this compound into a series of clear glass vials (e.g., 1.5 mL HPLC vials).
-
Solvent Addition: To each vial, add a common organic solvent from the list below in 0.5 mL increments.
-
Observation: After each addition, cap the vial and vortex for 30-60 seconds. Visually inspect for the complete dissolution of the solid.
-
Classification: Continue adding solvent up to a total volume of 2.0 mL. Classify the solubility based on the approximate concentration at which the solid dissolves.
Table 1: Suggested Solvents for Qualitative Solubility Screening
| Solvent Class | Examples |
| Protic Polar | Methanol, Ethanol, Isopropanol (IPA), Water |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone |
| Non-Polar | Hexanes, Toluene, Dichloromethane (DCM) |
Data Interpretation: Summarize the results in a table, using classifications such as:
-
Very Soluble: > 50 mg/mL
-
Freely Soluble: 10 - 50 mg/mL
-
Soluble: 1 - 10 mg/mL
-
Sparingly Soluble: 0.1 - 1 mg/mL
-
Insoluble: < 0.1 mg/mL
Experimental Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[1] It involves equilibrating an excess of the solid compound with the solvent over a set period.
Methodology:
-
Sample Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a known volume (e.g., 1 mL) of the chosen solvent. The key is to ensure solid material remains undissolved at equilibrium.
-
Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Carefully withdraw the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.22 µm syringe filter (chemically compatible with the solvent) into a clean vial.
-
Quantification (HPLC or UV-Vis):
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the calibration standards by a suitable analytical method (HPLC with UV detection is preferred for its specificity and sensitivity).[9][10]
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) against concentration.
-
Determine the concentration of the compound in the saturated supernatant by interpolating its response from the calibration curve. This concentration is the thermodynamic solubility.
-
Visualization of Solubility Workflow
Caption: Workflow for solubility determination of this compound.
Part 2: Chemical Stability Assessment
Stability testing is crucial for identifying potential degradation pathways and establishing a stable storage condition and shelf-life. Forced degradation (or stress testing) is a key component of this process, as mandated by ICH guidelines.[11][12] The goal is to intentionally degrade the sample to an extent (typically 5-20%) that allows for the confident detection and separation of degradation products by a stability-indicating analytical method.[13][14]
Developing a Stability-Indicating HPLC Method
Before initiating stability studies, a robust HPLC method must be developed. This method must be capable of separating the parent peak (this compound) from all potential degradation products and any impurities from the synthesis or formulation excipients. Photodiode array (PDA) detection is highly recommended to assess peak purity.
Experimental Protocol 3: Forced Degradation Studies
The following protocols describe common stress conditions. A stock solution of this compound should be prepared in a suitable solvent (e.g., Acetonitrile/Water mixture) for these studies. A control sample (unstressed) should be analyzed alongside the stressed samples.
A. Hydrolytic Stability
-
Acidic Hydrolysis:
-
Mix the compound's stock solution with 0.1 M Hydrochloric Acid (HCl).
-
Incubate at 60-80°C for a set period (e.g., start with 24 hours).[15]
-
After incubation, cool the sample to room temperature, neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH), and dilute to the target concentration with the mobile phase.
-
-
Basic Hydrolysis:
-
Mix the compound's stock solution with 0.1 M NaOH.
-
Incubate at 60-80°C for a set period (e.g., start with 8 hours).
-
After incubation, cool, neutralize with 0.1 M HCl, and dilute.
-
-
Neutral Hydrolysis:
-
Mix the compound's stock solution with purified water.
-
Incubate at 60-80°C for a set period (e.g., 24-48 hours).
-
After incubation, cool and dilute.
-
B. Oxidative Stability
-
Reagent: Use a 3-6% solution of hydrogen peroxide (H₂O₂).[16]
-
Procedure:
-
Mix the compound's stock solution with the H₂O₂ solution.
-
Incubate at room temperature, protected from light, for a set period (e.g., 24 hours). Oxidative reactions can be rapid.[17]
-
Analyze the sample directly after dilution.
-
C. Thermal Stability (Solid State)
-
Procedure:
-
Place a known amount of solid this compound in a clear glass vial.
-
Store in a calibrated oven at an elevated temperature (e.g., 80°C) for a set period (e.g., 7 days).
-
After the stress period, allow the sample to cool, then dissolve it in a suitable solvent for analysis.
-
D. Photostability
-
Procedure:
-
As per ICH Q1B guidelines, expose the solid compound or its solution to a light source capable of emitting a standardized spectrum (e.g., a Xenon lamp).[18][19]
-
The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[16]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analyze both the exposed and control samples.
-
Data Analysis and Presentation
For each stress condition, analyze the sample using the stability-indicating HPLC method.
-
Calculate the % Degradation: ((Initial Area - Final Area) / Initial Area) * 100
-
Calculate Mass Balance: Sum the area of the parent peak and all degradation product peaks. This sum should be close to the initial area of the parent peak in the unstressed control, indicating that all major degradation products are being detected.
-
Identify Relative Retention Times (RRT): Document the retention time of each degradation product relative to the parent peak.
Table 2: Example Summary of Forced Degradation Results
| Stress Condition | Duration/Temp | % Degradation | No. of Degradants | RRT of Major Degradants | Mass Balance (%) |
| 0.1 M HCl | 24h / 80°C | ||||
| 0.1 M NaOH | 8h / 80°C | ||||
| H₂O (Neutral) | 48h / 80°C | ||||
| 3% H₂O₂ | 24h / RT | ||||
| Thermal (Solid) | 7d / 80°C | ||||
| Photolytic (ICH Q1B) | Standard |
Visualization of Stability Workflow
Caption: Workflow for forced degradation stability studies.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. scribd.com [scribd.com]
- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. paint.org [paint.org]
- 7. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 8. enamine.net [enamine.net]
- 9. pharmaguru.co [pharmaguru.co]
- 10. improvedpharma.com [improvedpharma.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. resolvemass.ca [resolvemass.ca]
- 14. sgs.com [sgs.com]
- 15. Forced Degradation Studies - STEMart [ste-mart.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
An In-depth Technical Guide to 5-Nitroquinoline-8-carbonitrile: Synthesis, Properties, and Potential Applications
Abstract
5-Nitroquinoline-8-carbonitrile is a distinct heterocyclic compound whose specific properties and applications are not extensively documented in current scientific literature. This guide addresses this information gap by providing a comprehensive theoretical and practical framework for its study. We present its definitive identification, a detailed, plausible multi-step synthetic pathway based on established chemical transformations, and an analysis of its predicted physicochemical properties. Furthermore, we explore its potential as a pharmacologically active agent by drawing logical parallels with structurally related quinoline derivatives. This document serves as a foundational resource for researchers aiming to synthesize and investigate this novel molecule for applications in medicinal chemistry and materials science.
Identification and Nomenclature
Correctly identifying a chemical entity is the bedrock of scientific inquiry. This compound is a derivative of quinoline, a bicyclic aromatic heterocycle.
-
IUPAC Name: this compound
-
Synonyms: 8-Cyano-5-nitroquinoline[1]
-
Molecular Formula: C₁₀H₅N₃O₂
-
Molecular Weight: 199.17 g/mol
Table 1: Core Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number(s) | 25727-51-9, 205046-59-9 |
| Molecular Formula | C₁₀H₅N₃O₂ |
| Molecular Weight | 199.17 g/mol |
| Canonical SMILES | C1=CC2=C(C(=C1)C#N)N=CC=C2--INVALID-LINK--[O-] |
State of Current Research: An Opportunity for Innovation
A thorough review of scientific databases reveals a notable scarcity of dedicated research on this compound. The majority of available literature focuses on structurally similar analogues, most prominently 8-hydroxy-5-nitroquinoline (Nitroxoline), a well-established antibacterial and anticancer agent.[3] This literature gap presents a significant opportunity for novel research. The unique combination of a nitro group at the 5-position and a carbonitrile at the 8-position suggests that this molecule may possess distinct electronic, chemical, and pharmacological properties worthy of investigation. This guide, therefore, pivots from reporting existing data to providing an expert-level projection of its synthesis and potential utility.
Proposed Synthetic Strategy
The synthesis of this compound is not explicitly described in readily available literature. However, a robust and logical synthetic route can be designed by combining well-established, high-yielding reactions common in heterocyclic chemistry. The proposed pathway begins with a suitable quinoline precursor and introduces the required functional groups in a strategic sequence. The key transformation is the conversion of an amino group to a nitrile via the Sandmeyer reaction , a cornerstone of aromatic chemistry.[4][5][6]
The overall workflow is outlined below:
Detailed Experimental Protocols
Step 1: Synthesis of 8-Amino-5-nitroquinoline
The initial step involves the regioselective nitration of 8-aminoquinoline. The amino group is a powerful activating group that directs electrophilic substitution to the ortho and para positions (positions 7 and 5, respectively). Careful control of reaction conditions is necessary to favor the formation of the 5-nitro isomer.
-
Protocol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 8-aminoquinoline (1 equivalent) to concentrated sulfuric acid.
-
Maintain the temperature below 10 °C while slowly adding a nitrating mixture (a solution of fuming nitric acid in concentrated sulfuric acid, 1.1 equivalents) dropwise over 1-2 hours.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to a pH of ~7-8.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to isolate 8-amino-5-nitroquinoline.
-
-
Causality and Validation: Using a strong acid medium and low temperatures helps control the exothermic nature of the nitration and improves the selectivity.[7] The product's identity and purity should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point compared to literature values.
Step 2 & 3: Synthesis of this compound via Sandmeyer Reaction
This two-part step is the core of the synthesis, converting the 8-amino group into the target 8-carbonitrile functionality.
-
Protocol:
-
Diazotization: Suspend the purified 8-amino-5-nitroquinoline (1 equivalent) in an aqueous solution of hydrochloric acid (approx. 3 equivalents) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a clear solution.[8]
-
Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN, 1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the CuCN mixture. Effervescence (evolution of N₂ gas) should be observed.[4]
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel) or recrystallization to yield pure this compound.
-
-
Causality and Validation: The Sandmeyer reaction is a reliable method for introducing a nitrile group onto an aromatic ring where direct cyanation is difficult.[4][5] The use of copper(I) cyanide is critical to catalyze the conversion of the diazonium salt to the nitrile.[4] Final product validation is essential and must be performed using IR spectroscopy (to confirm the appearance of the -C≡N stretch), NMR, and high-resolution mass spectrometry (to confirm the molecular formula).
Predicted Physicochemical Properties
While experimental data is lacking, the physicochemical properties of this compound can be predicted based on the known values of its constituent parts: the quinoline core, 5-nitroquinoline, and 8-nitroquinoline.[9][10]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale |
|---|---|---|
| Appearance | Yellowish to brown crystalline solid | Based on the appearance of related nitroquinolines.[9] |
| Melting Point | > 100 °C (Estimate) | The presence of polar nitro and nitrile groups on a rigid aromatic core suggests a relatively high melting point due to strong intermolecular forces. |
| Boiling Point | > 400 °C (Estimate) | High, consistent with other functionalized quinolines. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Acetone) | The polar functional groups will impart some polarity, but the large aromatic system limits aqueous solubility. |
| Calculated logP | ~2.0 - 2.5 | Estimated based on values for 5-nitroquinoline (logP = 1.9) and the added hydrophobicity of the nitrile group.[10] |
Potential Applications in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of activities, including antimalarial, antibacterial, and anticancer properties.[11][12][13] The specific functional groups of this compound suggest several promising avenues for investigation.
-
Anticancer Activity: Nitroaromatic compounds are known to be activated under hypoxic conditions, which are characteristic of solid tumors, making them potential bioreductive prodrugs. The quinoline core itself is present in many kinase inhibitors and DNA-intercalating agents.
-
Antimicrobial and Antiparasitic Activity: The quinoline ring is the basis for famous antimalarial drugs like quinine and chloroquine.[12] The related compound, Nitroxoline, is used for urinary tract infections.[3] this compound could be explored for activity against a range of pathogens.
-
Enzyme Inhibition: The carbonitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for other groups, or a reactive "warhead" in covalent inhibitors. Many modern drugs, such as certain kinase inhibitors, incorporate a nitrile moiety.[14]
Hazard Assessment and Safe Handling
No specific Material Safety Data Sheet (MSDS) exists for this compound. Therefore, a conservative approach to safety must be adopted based on data for analogous compounds like 5-nitroquinoline.[10]
-
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Carcinogenicity (Category 2): Suspected of causing cancer.[10]
-
-
Precautionary Measures:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
-
Skin and Body Protection: Wear a laboratory coat and, if handling large quantities, impervious clothing.
-
-
Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Conclusion
This compound represents an under-explored area of chemical space. While direct experimental data is sparse, established principles of organic synthesis provide a clear and feasible path for its creation. Based on the well-documented bioactivities of the quinoline, nitroaromatic, and carbonitrile motifs, this compound stands as a promising candidate for screening in drug discovery programs, particularly in oncology and infectious diseases. This guide provides the necessary theoretical foundation and practical protocols to empower researchers to undertake the synthesis and investigation of this novel molecule, potentially unlocking new therapeutic avenues.
References
- 1. parchem.com [parchem.com]
- 2. This compound CAS#: 205046-59-9 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. uop.edu.pk [uop.edu.pk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profiling of 5-Nitroquinoline-8-carbonitrile: A Technical Guide for Researchers
Introduction: Unveiling the Molecular Signature of a Promising Scaffold
5-Nitroquinoline-8-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid quinoline framework, substituted with a strongly electron-withdrawing nitro group and a versatile carbonitrile moiety, suggests potential applications as a pharmacophore or a functional organic material. A thorough understanding of its molecular structure and electronic properties is paramount for its rational design and application in drug development and materials engineering. Spectroscopic techniques, particularly Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a fundamental yet powerful approach to elucidating these key molecular characteristics.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes known spectroscopic information from its constituent functional groups—the quinoline ring, the aromatic nitro group, and the aromatic nitrile group—to construct a predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven methodologies for the spectroscopic characterization of this and similar molecules.
Pillar I: The Vibrational Landscape - Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. The IR spectrum of this compound is predicted to be dominated by the characteristic absorptions of the nitro, nitrile, and quinoline functionalities.
Predicted Infrared Absorption Data
The following table summarizes the anticipated key IR absorption bands for this compound. The causality behind these assignments lies in the specific vibrational modes of the bonds, which are influenced by factors such as bond strength, atomic masses, and electronic effects from adjacent substituents.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and In-depth Insights |
| ~3100-3000 | Aromatic C-H Stretch | Medium to Weak | These absorptions arise from the stretching vibrations of the C-H bonds on the quinoline ring. |
| ~2240-2220 | C≡N (Nitrile) Stretch | Strong, Sharp | The carbon-nitrogen triple bond of the nitrile group gives rise to a very characteristic and intense absorption in a relatively uncongested region of the spectrum. Its position is indicative of an aromatic nitrile.[1][2] |
| ~1600-1450 | Aromatic C=C and C=N Ring Stretch | Medium to Strong | Multiple bands are expected in this region corresponding to the skeletal vibrations of the quinoline ring system. |
| ~1550-1475 | Asymmetric NO₂ Stretch | Strong | This is one of the two most characteristic and intense bands for a nitro group attached to an aromatic ring.[1][3] The strong intensity is due to the large change in dipole moment during this vibration. |
| ~1360-1290 | Symmetric NO₂ Stretch | Strong | This second characteristic band of the nitro group, also of strong intensity, corresponds to the symmetric stretching of the N-O bonds.[1][3] |
| Below 900 | C-H Out-of-Plane Bending | Medium to Strong | The substitution pattern on the quinoline ring will influence the positions of these bands, which can be diagnostic for the arrangement of aromatic hydrogens. |
Disclaimer: The presented data is a prediction based on the known spectroscopic behavior of analogous functional groups and molecular structures. Actual experimental values may vary depending on the sample preparation and instrument conditions.
Experimental Protocol: Acquiring the IR Spectrum (KBr Pellet Method)
This protocol describes a self-validating method for obtaining a high-quality IR spectrum of a solid sample like this compound.
Materials:
-
This compound (1-2 mg)
-
Dry, spectroscopic grade Potassium Bromide (KBr) (~200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Methodology:
-
Sample Preparation: Gently grind the KBr in the agate mortar to a fine, consistent powder. This minimizes scattering of the IR radiation.
-
Analyte Incorporation: Add the this compound to the KBr powder (approx. 1:100 ratio).
-
Homogenization: Thoroughly mix and grind the sample and KBr together for several minutes to ensure a uniform dispersion of the analyte within the salt matrix.
-
Pellet Formation: Transfer a portion of the mixture to the pellet die and press under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Collection: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Acquire the spectrum of the sample, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow for IR Spectroscopic Analysis
Caption: Workflow for obtaining and interpreting an IR spectrum.
Pillar II: The Electronic Portrait - UV-Vis Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum is characterized by the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε). For this compound, the UV-Vis spectrum will be a composite of the electronic systems of the quinoline core and the attached chromophoric and auxochromic groups.
Predicted UV-Vis Absorption Data
The quinoline ring system itself exhibits characteristic absorptions. The addition of a nitro group, a powerful chromophore, is expected to cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance).
| Predicted λmax (nm) | Electronic Transition | Rationale and In-depth Insights |
| ~220-240 | π → π | This high-energy transition is characteristic of the quinoline aromatic system. |
| ~270-300 | π → π | A second π → π* transition, also associated with the quinoline ring, is expected in this region. |
| > 320 | n → π* and Intramolecular Charge Transfer | The presence of the nitro group introduces non-bonding electrons (n) on the oxygen atoms, allowing for a lower-energy n → π* transition. Furthermore, a significant intramolecular charge transfer (ICT) band is anticipated due to the strong electron-withdrawing nature of the nitro and nitrile groups on the electron-rich quinoline ring. This transition is responsible for the color of many nitroaromatic compounds.[4][5][6] |
Disclaimer: The exact λmax values and molar absorptivities are highly dependent on the solvent used due to solvatochromic effects. The data presented is an estimation for a non-polar solvent.
Experimental Protocol: Obtaining the UV-Vis Spectrum
This protocol outlines a reliable method for acquiring the UV-Vis absorption spectrum of a compound in solution.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Methodology:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 1 x 10⁻⁵ M) from the stock solution by serial dilution. The final concentration should be chosen to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0 AU).
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam (for a double-beam instrument) or use it to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Rinse a second quartz cuvette with the working solution, then fill it and place it in the sample beam.
-
Spectrum Acquisition: Scan the desired wavelength range (e.g., 200-600 nm) and record the absorption spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
Workflow for UV-Vis Spectroscopic Analysis
Caption: Workflow for obtaining and analyzing a UV-Vis spectrum.
Conclusion: A Predictive Framework for Spectroscopic Characterization
This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected IR and UV-Vis data, researchers can more effectively confirm the identity and purity of synthesized batches of this compound and gain foundational insights into its electronic structure. The detailed protocols and workflows presented herein offer a robust framework for the practical application of these essential analytical techniques in the broader context of chemical research and drug development. It is the author's hope that this guide will serve as a valuable resource for scientists working with this and related molecular scaffolds.
References
- 1. scribd.com [scribd.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and First Synthesis of 5-Nitroquinoline-8-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery and initial synthesis of 5-Nitroquinoline-8-carbonitrile, a molecule of interest within the broader class of quinoline derivatives. As a Senior Application Scientist, this document is structured to not only present the synthetic pathway but also to offer insights into the strategic considerations and chemical principles that underpin the experimental design.
The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to interact with a wide range of biological targets have led to its incorporation into numerous therapeutic agents. From the pioneering antimalarial drug quinine to modern antibiotics and anticancer agents, the versatility of the quinoline core is well-established. The introduction of specific substituents, such as nitro and cyano groups, can profoundly modulate the molecule's physicochemical properties and biological activity, making the targeted synthesis of novel quinoline derivatives a key objective in medicinal chemistry.
The First Synthesis of this compound: A Strategic Approach
The first synthesis of this compound is not explicitly detailed in a singular, seminal publication under its common name. However, a logical and chemically sound pathway can be constructed based on established synthetic methodologies for quinoline functionalization. The most probable route involves a multi-step sequence starting from readily available precursors, culminating in a key Sandmeyer reaction. This approach highlights a common strategy in organic synthesis: the sequential introduction of functional groups to build molecular complexity in a controlled manner.
The likely synthetic pathway can be envisioned as follows:
Caption: Plausible synthetic pathway for this compound.
Experimental Rationale and Protocol Insights
Step 1: Nitration of 8-Hydroxyquinoline
The synthesis commences with the dinitration of 8-hydroxyquinoline. The hydroxyl group at the 8-position is an activating group, directing electrophilic substitution to the ortho and para positions (C7 and C5, respectively). The strong electron-withdrawing nature of the pyridine ring deactivates the carbocyclic ring to a lesser extent than the heterocyclic ring, favoring substitution on the benzene moiety.
-
Causality: The use of a strong nitrating mixture (concentrated nitric and sulfuric acids) ensures the introduction of two nitro groups onto the activated quinoline ring. The directing effect of the hydroxyl group is paramount in determining the regioselectivity of this reaction.
Step 2: Selective Reduction of the 7-Nitro Group
With 5,7-dinitro-8-hydroxyquinoline in hand, the next crucial step is the selective reduction of the nitro group at the 7-position. This regioselectivity is achieved by exploiting the steric hindrance around the 5-nitro group, which is flanked by the fused ring system. Sodium sulfide (Na2S) is a suitable reagent for this selective reduction.[1]
-
Trustworthiness: The success of this step hinges on the differential reactivity of the two nitro groups. Careful control of reaction conditions (temperature, stoichiometry of the reducing agent) is essential to prevent over-reduction to the diamino derivative.
Step 3: Removal of the 7-Amino Group and Reduction
The subsequent removal of the 7-amino group is a critical transformation to arrive at the desired 8-amino-5-nitroquinoline precursor. This is typically achieved through diazotization of the amino group followed by reductive deamination using a reagent such as hypophosphorous acid (H3PO2).
-
Expertise: This two-step sequence is a classic method for the regioselective removal of an amino group from an aromatic ring. The diazotization reaction must be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.
Step 4 & 5: The Sandmeyer Reaction - Introduction of the Cyano Group
The final transformation to yield this compound is the Sandmeyer reaction.[2][3][4][5] This well-established and reliable method converts an aromatic amino group into a variety of functionalities, including a nitrile, via a diazonium salt intermediate.
-
Authoritative Grounding: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2] The conversion of the 8-amino group to a diazonium salt, followed by treatment with copper(I) cyanide, facilitates the displacement of the diazonium group with a cyanide nucleophile.
Experimental Protocol: Sandmeyer Cyanation of 8-Amino-5-nitroquinoline (Illustrative)
-
Diazotization: 8-Amino-5-nitroquinoline is dissolved in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., hydrochloric acid). A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide is prepared. The freshly prepared diazonium salt solution is then slowly added to the copper(I) cyanide mixture.
-
Work-up: The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product is then typically extracted into an organic solvent, washed, dried, and purified by chromatography or recrystallization.
Physicochemical Data and Characterization
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅N₃O₂ | - |
| Molecular Weight | 199.17 g/mol | - |
| CAS Number | 25727-51-9 or 205046-59-9 | Supplier Dependent |
| Appearance | Expected to be a crystalline solid | - |
| Predicted Boiling Point | 422.8±35.0 °C | - |
| Predicted Density | 1.43±0.1 g/cm³ | - |
Characterization of the synthesized compound would be confirmed using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro (NO₂) and cyano (C≡N) functional groups.
-
Melting Point Analysis: To assess the purity of the compound.
Conclusion and Future Directions
The synthesis of this compound, likely achieved through a strategic multi-step sequence culminating in a Sandmeyer reaction, exemplifies the power of classical organic chemistry in accessing novel molecular architectures. The presence of both a nitro and a cyano group on the quinoline scaffold suggests potential applications in various fields, including medicinal chemistry, where these functional groups can act as key pharmacophores or as handles for further synthetic elaboration. Future research could focus on exploring the biological activity of this compound and its derivatives, as well as developing more streamlined and efficient synthetic routes.
References
Navigating the Chemical Landscape of 5-Nitroquinoline-8-carbonitrile: A Focus on the Nitrile Group's Reactivity
An In-Depth Technical Guide:
This guide provides an in-depth exploration of the chemical properties and reactivity of the nitrile group within the 5-Nitroquinoline-8-carbonitrile framework. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple reaction schemes to elucidate the underlying electronic principles governing the molecule's behavior. We will examine how the interplay between the quinoline core, a potent electron-withdrawing nitro group, and the versatile nitrile functionality creates a unique substrate for advanced organic synthesis.
Molecular Architecture and Electronic Profile
This compound is a bifunctional aromatic heterocycle. Its reactivity is dominated by the electronic characteristics of its constituent parts: the quinoline scaffold, the nitro group (-NO₂) at the C5 position, and the nitrile group (-C≡N) at the C8 position.
The nitrile group itself is characterized by a linear, sp-hybridized carbon atom triple-bonded to nitrogen. This arrangement makes the carbon atom electrophilic, susceptible to attack by nucleophiles.[1][2] However, in this specific molecule, its reactivity is significantly modulated by the potent electron-withdrawing nature of the nitro group.[3] The -NO₂ group exerts a strong negative inductive (-I) and resonance (-M) effect, withdrawing electron density from the entire quinoline ring system.[3][4]
This electron deficiency has two major consequences:
-
The quinoline ring is deactivated towards electrophilic aromatic substitution.[4][5]
-
The electrophilicity of the nitrile carbon at C8 is substantially increased, making it a prime target for nucleophilic addition reactions.
The diagram below illustrates the electronic pull of the nitro group, which enhances the partial positive charge (δ+) on the nitrile carbon, thereby activating it for subsequent transformations.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
Methodological & Application
Application Note & Protocol: Cyanation of 5-Nitro-8-Haloquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the cyanation of 5-nitro-8-haloquinolines to synthesize 5-nitro-8-cyanoquinoline, a key intermediate in the development of various therapeutic agents. This guide offers a comprehensive overview of the reaction, including the underlying chemical principles, a step-by-step experimental procedure, safety precautions, and methods for analytical validation. The protocol is designed to be a self-validating system, ensuring reproducibility and high-yield synthesis of the target compound.
Introduction: The Significance of 5-Nitro-8-Cyanoquinoline
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities. The introduction of a cyano group at the C8 position of the 5-nitroquinoline core creates a versatile chemical handle for further molecular elaboration. This allows for the synthesis of diverse libraries of compounds for drug discovery programs, targeting a range of diseases. The electron-withdrawing nature of both the nitro and cyano groups significantly influences the electronic properties of the quinoline ring, making 5-nitro-8-cyanoquinoline a valuable synthon for creating novel therapeutic candidates.
Reaction Principle and Mechanistic Insights
The conversion of an aryl halide to an aryl nitrile is a fundamental transformation in organic synthesis. For the cyanation of 5-nitro-8-haloquinoline, two primary catalytic systems are prevalent: copper-catalyzed and palladium-catalyzed reactions.
Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)
The Rosenmund-von Braun reaction is a classic method for the cyanation of aryl halides using a copper(I) cyanide salt.[1][2] The reaction typically requires high temperatures and polar aprotic solvents like DMF or NMP.[2] The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile.[2] The presence of the electron-withdrawing nitro group at the C5 position of the quinoline ring can facilitate the nucleophilic aromatic substitution-like process. Recent modifications to the Rosenmund-von Braun reaction have introduced the use of ligands, such as L-proline, to promote the reaction at lower temperatures.[3][4]
Palladium-Catalyzed Cyanation
Palladium-catalyzed cyanation offers a milder and often more efficient alternative to the traditional copper-catalyzed methods.[5][6] These reactions proceed via a catalytic cycle involving the oxidative addition of the 5-nitro-8-haloquinoline to a Pd(0) complex.[5] This is followed by a transmetalation step with a cyanide source (e.g., zinc cyanide or potassium cyanide) and subsequent reductive elimination to afford the 5-nitro-8-cyanoquinoline and regenerate the Pd(0) catalyst.[5][7] A key challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions.[6] The use of specific ligands and cyanide sources can mitigate this issue.[6][8]
Experimental Protocol: Palladium-Catalyzed Cyanation of 5-Nitro-8-Bromoquinoline
This protocol details a palladium-catalyzed approach, which generally offers higher functional group tolerance and milder reaction conditions compared to the classical Rosenmund-von Braun reaction. 8-bromo-5-nitroquinoline is chosen as the starting material due to its commercial availability and appropriate reactivity.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 8-Bromo-5-nitroquinoline | ≥97% | Commercially Available | |
| Zinc Cyanide (Zn(CN)₂) | 98% | Commercially Available | Highly Toxic! Handle with extreme caution. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Commercially Available | Air-sensitive, store under inert atmosphere. |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 97% | Commercially Available | |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use a dry solvent. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Celite® | Commercially Available | For filtration. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layers. |
| Argon or Nitrogen Gas | High Purity | For providing an inert atmosphere. |
Equipment
-
Schlenk flask or a three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert gas (Ar or N₂) supply with manifold
-
Syringes and needles for transfer of reagents
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add 8-bromo-5-nitroquinoline (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe (concentration of the starting material should be approximately 0.2 M).
-
Reaction Execution: Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and wash with water (3x) to remove DMF, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-nitro-8-cyanoquinoline as a solid.
Workflow Diagram
Caption: Experimental workflow for the palladium-catalyzed cyanation of 8-bromo-5-nitroquinoline.
Safety Precautions: Handling Cyanide Compounds
EXTREME CAUTION IS REQUIRED WHEN HANDLING CYANIDE-CONTAINING REAGENTS.
-
Toxicity: Potassium cyanide and other cyanide salts are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[9] Exposure to as little as 50-150 mg can be lethal.[9]
-
Hydrogen Cyanide Gas: Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[9][10] NEVER mix cyanide waste with acidic waste.[10]
-
Personal Protective Equipment (PPE): Always work in a properly functioning chemical fume hood.[10][11] Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[10][11]
-
Emergency Preparedness: Ensure that an emergency plan is in place and that all personnel are aware of the location of safety showers, eyewash stations, and first aid kits.[11][12] A cyanide antidote kit should be readily available, and personnel should be trained in its use.
-
Waste Disposal: All cyanide-containing waste must be disposed of as hazardous waste in clearly labeled, dedicated containers.[9][10] Do not mix with other waste streams.[10]
Analytical Characterization of 5-Nitro-8-Cyanoquinoline
The identity and purity of the synthesized 5-nitro-8-cyanoquinoline should be confirmed by a combination of spectroscopic and analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Aromatic protons of the quinoline ring will show characteristic chemical shifts and coupling constants. The exact values will depend on the solvent used. |
| ¹³C NMR | The spectrum will show distinct signals for all carbon atoms in the molecule, including the quaternary carbon of the cyano group (typically in the range of 115-120 ppm). |
| Infrared (IR) Spectroscopy | A strong, sharp absorption band characteristic of the C≡N stretch will be observed around 2220-2240 cm⁻¹. Strong absorptions corresponding to the nitro group (NO₂) will also be present around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 5-nitro-8-cyanoquinoline (C₁₀H₅N₃O₂). |
| Melting Point | A sharp melting point indicates high purity of the crystalline product. |
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active and was handled under inert conditions. Consider using a fresh batch of catalyst.
-
Solvent Purity: Use anhydrous solvent, as water can interfere with the reaction.
-
Incomplete Reaction: Extend the reaction time or slightly increase the temperature.
-
-
Formation of Side Products:
-
Hydrolysis of Cyanide: If water is present, the cyanide source can hydrolyze. Ensure anhydrous conditions.
-
Dehalogenation: Reductive dehalogenation of the starting material can occur. Optimize the reaction conditions to favor the cyanation pathway.
-
Conclusion
The palladium-catalyzed cyanation of 5-nitro-8-haloquinoline is an effective method for the synthesis of 5-nitro-8-cyanoquinoline. By following this detailed protocol and adhering to the stringent safety precautions, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The analytical methods outlined will ensure the identity and purity of the final product, providing a solid foundation for subsequent synthetic transformations.
References
- 1. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. geneseo.edu [geneseo.edu]
- 10. purdue.edu [purdue.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. acs.org [acs.org]
Application of 5-Nitroquinoline-8-carbonitrile in the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] Its versatile chemical nature allows for a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic functionalization of the quinoline core is paramount in the development of novel therapeutic agents with enhanced potency and selectivity. 5-Nitroquinoline-8-carbonitrile is a promising, yet underexplored, building block for the synthesis of novel fused heterocyclic systems. The presence of the nitro and cyano groups at the C5 and C8 positions, respectively, offers a unique opportunity for regioselective transformations to construct diverse and complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel heterocyclic compounds with potential therapeutic applications.
Synthesis of the Key Precursor: this compound
A reliable supply of the starting material is crucial for any synthetic campaign. While not readily commercially available, this compound can be synthesized through established and robust chemical transformations. A plausible and efficient route involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to a wide array of functional groups, including nitriles.[3][4]
The proposed synthetic pathway commences with the nitration of quinoline to obtain a mixture of 5-nitroquinoline and 8-nitroquinoline.[5] Following separation, the 8-nitroquinoline can be reduced to 8-aminoquinoline, which is then nitrated to yield 8-amino-5-nitroquinoline. The final step is the conversion of the amino group to a nitrile via the Sandmeyer reaction.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
Step 1: Synthesis of 8-Nitroquinoline
A detailed procedure for the nitration of quinoline to produce a mixture of 5- and 8-nitroquinoline is described in the literature.[5] Separation of the isomers can be achieved by fractional crystallization of their hydrohalide salts.[5]
Step 2: Reduction of 8-Nitroquinoline to 8-Aminoquinoline
The reduction of nitroarenes is a well-established transformation.[6] A common method involves the use of iron powder in an acidic medium.
-
To a stirred suspension of 8-nitroquinoline (1 eq.) in a mixture of ethanol and water, add iron powder (3-5 eq.) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to afford 8-aminoquinoline.
Step 3: Nitration of 8-Aminoquinoline to 8-Amino-5-nitroquinoline
-
Dissolve 8-aminoquinoline (1 eq.) in concentrated sulfuric acid at 0 °C.
-
Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 8-amino-5-nitroquinoline.
Step 4: Sandmeyer Reaction to this compound
-
Suspend 8-amino-5-nitroquinoline (1 eq.) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution.
-
Stir the reaction mixture at room temperature for several hours, then heat gently to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Application in the Synthesis of Fused Heterocyclic Systems
The strategic placement of the nitro and cyano groups in this compound allows for a modular approach to the synthesis of novel fused heterocyclic compounds. The general strategy involves the reduction of the nitro group to an amine, which then participates in a cyclization reaction with the adjacent nitrile group.
Synthesis of 1H-Pyrazolo[4,3-h]quinoline Derivatives
The pyrazolo[4,3-c]quinoline scaffold has been identified as a promising framework for the development of anti-inflammatory agents.[2] A similar synthetic strategy can be employed to access the isomeric 1H-pyrazolo[4,3-h]quinoline system from this compound.
Caption: Synthetic workflow forT[7][8][9]riazolo[4,5-h]quinolines.
Experimental Protocol: Synthesis of 1H-T[7][8][9]riazolo[4,5-h]quinoline
Step 1 & 2: Synthesis of Quinoline-5,8-diamine
-
Following the reduction of the nitro group as described previously, the resulting 5-aminoquinoline-8-carbonitrile can be further reduced to the corresponding diamine.
-
To a solution of 5-aminoquinoline-8-carbonitrile (1 eq.) in anhydrous tetrahydrofuran (THF), carefully add lithium aluminum hydride (LiAlH₄) (2-3 eq.) in portions at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for several hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solids and extract the filtrate with ethyl acetate.
-
Dry the organic layer and concentrate to give crude quinoline-5,8-diamine.
Step 3: Diazotization and Cyclization
-
Dissolve the crude quinoline-5,8-diamine (1 eq.) in dilute hydrochloric acid at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction for 1-2 hours at low temperature.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford 1H-t[7][8][9]riazolo[4,5-h]quinoline.
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| 5-Aminoquinoline-8-carbonitrile | LiAlH₄ | THF | Reflux | 6-8 h | ~70% (crude) |
| Quinoline-5,8-diamine | NaNO₂ / HCl | Water | 0-5 °C | 1-2 h | ~65% |
Table 2: Summary of reaction conditions and yields for the synthesis of 1H-T[7][8][9]riazolo[4,5-h]quinoline.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block for the synthesis of novel fused heterocyclic compounds. The strategic positioning of the nitro and cyano groups allows for a range of chemical transformations, providing access to diverse and complex molecular scaffolds such as pyrazolo[4,3-h]quinolines andt[7][8][9]riazolo[4,5-h]quinolines. The protocols outlined in this application note, based on well-established and reliable chemical reactions, offer a clear pathway for researchers to explore the chemical space around this promising precursor. The resulting novel heterocyclic compounds are of significant interest for screening in various drug discovery programs, particularly in the areas of oncology and infectious diseases, where quinoline-based structures have historically shown great promise. Further exploration of the reactivity of the nitro and cyano groups, including their participation in multicomponent reactions, could lead to the discovery of even more diverse and biologically active molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 4. Nitroxoline synthesis - chemicalbook [chemicalbook.com]
- 5. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. rsc.org [rsc.org]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Regioselective Nitration of 8-Cyanoquinoline
Abstract: This document provides a detailed experimental protocol and theoretical background for the nitration of 8-cyanoquinoline. Nitrated quinoline derivatives are pivotal synthons in medicinal chemistry and materials science. This guide is designed for researchers and drug development professionals, offering in-depth insights into reaction mechanisms, safety protocols, and a step-by-step experimental setup. The causality behind procedural choices is explained to ensure both reproducibility and a fundamental understanding of the synthetic transformation.
Introduction and Scientific Context
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of a nitro (-NO₂) group onto this scaffold via electrophilic aromatic substitution is a fundamental transformation that opens pathways to a diverse range of functionalized derivatives, such as amines, which are crucial for further molecular elaboration.
The nitration of the quinoline ring system, however, is not trivial. Under the strongly acidic conditions required for nitration, the quinoline nitrogen is protonated to form the quinolinium ion. This protonation deactivates the entire heterocyclic system towards electrophilic attack, making the reaction significantly slower than the nitration of analogous carbocycles like naphthalene.[1] Consequently, substitution occurs preferentially on the less deactivated benzene ring. For unsubstituted quinoline, this results in a nearly equal mixture of 5-nitroquinoline and 8-nitroquinoline.[1]
In the case of 8-cyanoquinoline, the presence of the strongly electron-withdrawing and deactivating nitrile group (-CN) at the 8-position further complicates the reaction. It not only increases the electron deficiency of the ring system but also blocks one of the two most reactive positions. Therefore, forcing conditions are typically required, and the nitration is expected to occur at the remaining positions of the benzenoid ring, primarily at the C5 and C7 positions.
This application note details a robust protocol using a mixed acid (HNO₃/H₂SO₄) system, explains the mechanistic underpinnings, and places paramount importance on the necessary safety procedures for handling these hazardous reagents.
Reaction Mechanism and Regioselectivity
The nitration of 8-cyanoquinoline proceeds via an electrophilic aromatic substitution (SEAr) mechanism.
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Formation of the Quinolinium Ion: The basic nitrogen atom of the 8-cyanoquinoline is protonated by the strong acid medium, forming the 8-cyanoquinolinium ion.
-
Electrophilic Attack: The nitronium ion attacks the electron-rich benzene ring of the quinolinium cation. The presence of the deactivating -CN group at C8 directs the incoming electrophile primarily to the C5 and C7 positions. The attack results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.
-
Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitro-8-cyanoquinoline product(s).
Due to the strong deactivation by both the protonated pyridine ring and the C8 cyano group, this reaction is expected to be slower and require more stringent conditions than the nitration of unsubstituted quinoline.[1]
Critical Safety Protocols
Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing acids and the potential for highly exothermic, runaway reactions.[2] Strict adherence to safety protocols is mandatory.
-
Hazard Assessment:
-
Corrosivity: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns upon contact with skin, eyes, or mucous membranes.[3][4][5]
-
Exothermic Reaction: The mixing of sulfuric acid and nitric acid, and the nitration reaction itself, are highly exothermic. Uncontrolled addition of reagents or inadequate cooling can lead to a rapid temperature increase (thermal runaway), potentially causing violent boiling, pressure buildup, and explosion.[2]
-
Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are toxic upon inhalation and can cause severe respiratory irritation and delayed pulmonary edema.[3][5]
-
Oxidizing Properties: Nitric acid is a powerful oxidizing agent that can react violently with organic materials, reducing agents, and metals.[4][6]
-
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are required.
-
Hand Protection: Wear acid-resistant gloves (e.g., butyl rubber or Viton™). Have a second pair ready.
-
Body Protection: A flame-resistant lab coat and appropriate protective clothing are necessary.
-
-
Waste Disposal:
-
Do not mix nitric acid waste with any other waste streams, especially organic solvents.[6]
-
The reaction mixture should be quenched by slowly adding it to a large excess of ice with vigorous stirring.
-
The acidic aqueous waste must be neutralized carefully with a suitable base (e.g., sodium carbonate or sodium hydroxide) before disposal according to institutional guidelines.
-
Experimental Workflow Diagram
The following diagram outlines the complete experimental procedure from setup to product purification.
Caption: Workflow for the nitration of 8-cyanoquinoline.
Detailed Experimental Protocol
5.1. Materials and Equipment
-
Reagents:
-
8-Cyanoquinoline (98%+)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) for neutralization
-
Ethanol (or other suitable solvent) for recrystallization
-
Deionized Water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
5.2. Reaction Procedure
-
Setup: In a chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in a large ice-water bath on a magnetic stir plate.
-
Dissolution: Charge the flask with concentrated sulfuric acid (60 mL). Begin stirring and cool the acid to below 10 °C. Slowly and portion-wise, add 8-cyanoquinoline (5.0 g, 32.0 mmol) to the cold sulfuric acid. The addition may be slightly exothermic; ensure the temperature does not exceed 20 °C. Stir until all the solid has dissolved. Cool the resulting solution to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (2.5 mL, ~57 mmol) to concentrated sulfuric acid (10 mL). Cool this mixture in a separate ice bath before transferring it to the dropping funnel on the reaction apparatus.
-
Nitration: Add the nitrating mixture dropwise from the funnel to the stirred 8-cyanoquinoline solution. This step is critical. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 5-10 °C. The addition should take approximately 30-45 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Prepare a large beaker containing 400 g of crushed ice. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. This should be done in a slow stream to manage the heat generated from the dilution of the acid.
-
Precipitation and Isolation: Allow the ice to melt. The product may precipitate in the acidic solution. If not, or to ensure complete precipitation, carefully neutralize the solution by slowly adding a saturated solution of sodium carbonate or cold 10M sodium hydroxide. The pH should be adjusted to ~7-8. Be cautious as neutralization is highly exothermic and will release CO₂ gas if carbonate is used. The solid product should precipitate out.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or acetic acid.
-
Drying and Characterization: Dry the purified product under vacuum. The final product(s) should be characterized by standard analytical techniques (NMR, IR, Mass Spectrometry, Melting Point) to confirm their structure and purity.
Summary of Experimental Parameters
| Parameter | Value / Condition | Rationale |
| Substrate | 8-Cyanoquinoline | Starting material for the synthesis. |
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Generates the required nitronium ion (NO₂⁺) electrophile. |
| Stoichiometry (HNO₃) | ~1.8 equivalents | Ensures complete reaction of the substrate. |
| Solvent/Medium | Concentrated H₂SO₄ | Dissolves the substrate and catalyzes the formation of NO₂⁺. |
| Reaction Temperature | 5-10 °C (Addition) | Controls the highly exothermic reaction to prevent side reactions and ensure safety.[2] |
| Reaction Time | 2-4 hours at room temp. | Allows the reaction to proceed to completion on the deactivated substrate. |
| Work-up Procedure | Quenching on ice, neutralization | Safely terminates the reaction and precipitates the organic product from the acid. |
| Expected Product(s) | 5-Nitro-8-cyanoquinoline and/or 7-Nitro-8-cyanoquinoline | Based on the directing effects of the quinolinium ion and the C8-cyano group.[1] |
References
The Strategic Utility of 5-Nitroquinoline-8-carbonitrile in Modern Organic Synthesis
Introduction: The Quinoline Scaffold and the Rise of a Versatile Building Block
The quinoline moiety, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties have made it a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and antimicrobial properties.[2][3][4] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's biological activity, pharmacokinetic profile, and material characteristics.
5-Nitroquinoline-8-carbonitrile emerges as a particularly valuable building block for synthetic chemists. This is due to the presence of two distinct and reactive functional groups: a nitro group at the 5-position and a nitrile group at the 8-position. The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the quinoline ring, while both the nitro and nitrile functionalities offer versatile handles for a wide array of chemical transformations. This application note will provide an in-depth guide to the synthetic utility of this compound, complete with detailed protocols for its key transformations.
Chemical Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily centered around three key areas of reactivity:
-
Reduction of the Nitro Group: The transformation of the nitro group into an amine is a pivotal step, unlocking access to a vast family of 5-aminoquinoline derivatives. These amines are crucial intermediates for the synthesis of amides, sulfonamides, and for the construction of novel heterocyclic systems.
-
Transformation of the Nitrile Group: The carbonitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole, providing multiple avenues for molecular elaboration.
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nitro group activates the quinoline ring for nucleophilic attack, particularly at the positions ortho and para to it. This allows for the introduction of a variety of nucleophiles, further diversifying the accessible chemical space.
The interplay of these reactive sites makes this compound a powerful tool for generating libraries of complex molecules for screening and development.
Application Protocols
Protocol 1: Catalytic Reduction of the Nitro Group to Form 5-Aminoquinoline-8-carbonitrile
The reduction of the nitro group to a primary amine is arguably the most common and synthetically valuable transformation of this building block. The resulting 5-aminoquinoline-8-carbonitrile is a versatile intermediate for further functionalization. Catalytic hydrogenation is a clean and efficient method for this conversion. A procedure analogous to the reduction of similar nitroquinolines is presented below.[2]
Reaction Principle: A nitro group can be reduced to an amine through catalytic hydrogenation. In this process, a catalyst, typically palladium on carbon (Pd/C), facilitates the transfer of hydrogen to the nitro group. Hydrazine hydrate can serve as a convenient in situ source of hydrogen.
Experimental Workflow:
Detailed Protocol:
-
To a solution of this compound (1.0 eq) in isopropanol (10-15 mL per gram of starting material), add 10% palladium on carbon (10% w/w).
-
Heat the suspension to 70-80 °C with vigorous stirring.
-
Add hydrazine hydrate (80% in water, 2.0-3.0 eq) dropwise to the heated suspension over a period of 30-60 minutes. Caution: The reaction can be exothermic.
-
After the addition is complete, heat the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
While still hot, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of hot isopropanol.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the product.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to afford 5-aminoquinoline-8-carbonitrile.
Expected Outcome and Characterization: The product, 5-aminoquinoline-8-carbonitrile, is typically a crystalline solid. Purity can be assessed by HPLC and melting point. Structure confirmation is achieved through 1H NMR, 13C NMR, and mass spectrometry.
| Parameter | Expected Value |
| Appearance | Yellow to brown crystalline solid |
| Yield | 75-90% |
| Purity (HPLC) | >95% |
Protocol 2: Hydrolysis of the Nitrile Group to Form 5-Nitroquinoline-8-carboxylic Acid
The hydrolysis of the nitrile group provides access to the corresponding carboxylic acid, a key functional group for the synthesis of amides, esters, and other derivatives. Both acidic and basic conditions can be employed for this transformation.[5][6][7][8]
Reaction Principle: Nitriles can be hydrolyzed to carboxylic acids in the presence of strong acid or base and water. The reaction proceeds through an amide intermediate. Under acidic conditions, the final product is the carboxylic acid, while basic hydrolysis yields a carboxylate salt, which requires an acidic workup to protonate to the carboxylic acid.
Experimental Workflow (Acid-Catalyzed):
References
- 1. JP2024519988A - Uses of 5-nitro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 2. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Development of Fluorescent Probes from 5-Nitroquinoline-8-carbonitrile
Introduction: The Quinoline Scaffold as a Privileged Platform for Fluorescence Probe Design
The quinoline core, a bicyclic aromatic heterocycle, represents a foundational scaffold in the design of fluorescent probes.[1] Its inherent photophysical properties, coupled with the synthetic tractability to introduce a variety of functional groups, make it an attractive starting point for developing sensors for a wide range of biological and environmental analytes.[1][2] The strategic placement of electron-donating and electron-withdrawing groups on the quinoline ring system allows for the fine-tuning of its spectral properties, leading to probes with tailored absorption and emission profiles.[3] This "push-pull" electronic architecture is a cornerstone of modern fluorophore design, enabling the creation of probes that are highly sensitive to their local environment.[3][4]
5-Nitroquinoline-8-carbonitrile is a particularly promising, yet underexplored, starting material for the synthesis of novel fluorescent probes. The presence of two key functional groups, a nitro group at the 5-position and a carbonitrile group at the 8-position, offers a versatile handle for chemical modification. The electron-withdrawing nature of the nitro group and the potential for its reduction to an electron-donating amino group, combined with the conversion of the carbonitrile to a carboxylic acid or carboxamide, provides a clear synthetic pathway to a "push-pull" system. This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and characterization of fluorescent probes derived from this compound.
Design Principles: Engineering a "Push-Pull" Fluorophore
The core strategy for developing fluorescent probes from this compound revolves around the transformation of its electron-withdrawing groups into a system with both electron-donating and electron-accepting moieties. This creates an intramolecular charge transfer (ICT) character, which is often associated with environmentally sensitive fluorescence.[5]
The primary synthetic transformations to achieve this are:
-
Reduction of the 5-nitro group: The conversion of the nitro group (-NO₂) to an amino group (-NH₂) introduces a potent electron-donating group. This transformation is crucial for establishing the "push" component of the fluorophore.[6]
-
Modification of the 8-carbonitrile group: The carbonitrile (-CN) group can be hydrolyzed to a carboxylic acid (-COOH) or converted to a carboxamide (-CONH₂). These groups act as electron-withdrawing moieties, forming the "pull" component of the system.[7]
The resulting 5-aminoquinoline-8-carboxylic acid or 5-aminoquinoline-8-carboxamide scaffold forms the core of the fluorescent probe. Further derivatization of the amino or carboxyl/carboxamide groups can be employed to modulate the probe's solubility, selectivity, and targeting capabilities.
Figure 1: Synthetic strategy for developing fluorescent probes.
Synthetic Protocols
The following protocols provide a step-by-step guide for the synthesis of the core fluorescent probe scaffolds from this compound.
Protocol 1: Synthesis of 5-Aminoquinoline-8-carbonitrile
This protocol details the selective reduction of the nitro group to an amino group.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of stannous chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford 5-Aminoquinoline-8-carbonitrile.
Protocol 2: Synthesis of 5-Aminoquinoline-8-carboxylic Acid
This protocol describes the hydrolysis of the carbonitrile group to a carboxylic acid.[8][9]
Materials:
-
5-Aminoquinoline-8-carbonitrile
-
Aqueous hydrochloric acid (6 M)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
pH meter or pH paper
Procedure:
-
Suspend 5-Aminoquinoline-8-carbonitrile (1.0 eq) in 6 M aqueous hydrochloric acid in a round-bottom flask.
-
Heat the mixture to reflux for 12-24 hours. The progress of the hydrolysis can be monitored by the disappearance of the starting material on TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 3-4) using a 1 M sodium hydroxide solution. The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-Aminoquinoline-8-carboxylic Acid.
Protocol 3: Synthesis of 5-Aminoquinoline-8-carboxamide
This protocol outlines the conversion of the carbonitrile group to a carboxamide.
Materials:
-
5-Aminoquinoline-8-carbonitrile
-
Hydrogen peroxide (30% solution)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Water bath
Procedure:
-
Dissolve 5-Aminoquinoline-8-carbonitrile (1.0 eq) in DMSO in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) to the solution and stir.
-
Slowly add 30% hydrogen peroxide (5.0 eq) to the mixture at room temperature. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain 5-Aminoquinoline-8-carboxamide.
Figure 2: Experimental workflow for probe synthesis.
Characterization of Photophysical Properties
A thorough characterization of the photophysical properties of the synthesized quinoline derivatives is essential to evaluate their potential as fluorescent probes. The fluorescence of 5-aminoquinoline is known to be sensitive to the hydrogen bond donating ability of the solvent.[10]
Key Parameters to Measure:
-
UV-Vis Absorption and Fluorescence Emission Spectra: These spectra should be recorded in a range of solvents with varying polarity to assess the solvatochromic behavior of the probes.
-
Quantum Yield (ΦF): This parameter quantifies the efficiency of the fluorescence process and is a critical indicator of a probe's brightness. The presence of an amino group at the 6-position of the quinoline backbone has been shown to be crucial for obtaining increased quantum yields.[6]
-
Stokes Shift: The difference between the absorption and emission maxima. A large Stokes shift is generally desirable to minimize self-quenching and improve signal-to-noise ratios in imaging applications.
-
Molar Extinction Coefficient (ε): A measure of how strongly a substance absorbs light at a given wavelength.
| Compound | Key Functional Groups | Expected Photophysical Properties |
| 5-Aminoquinoline-8-carboxylic Acid | 5-Amino (Donor), 8-Carboxyl (Acceptor) | Solvatochromic fluorescence, potential for pH sensing. |
| 5-Aminoquinoline-8-carboxamide | 5-Amino (Donor), 8-Carboxamide (Acceptor) | Solvatochromic fluorescence, potential for metal ion sensing through the carboxamide group.[11] |
Applications and Future Directions
The fluorescent probes developed from this compound have potential applications in various fields:
-
Cellular Imaging: The environmentally sensitive fluorescence of these probes makes them suitable for imaging changes in polarity within cellular compartments.[3]
-
Analyte Sensing: The amino and carboxyl/carboxamide groups can act as binding sites for various analytes, including metal ions and biomolecules, leading to a change in the fluorescence signal.[11][12]
-
Drug Development: The quinoline scaffold is a common pharmacophore in many drugs.[2] Fluorescently labeling quinoline-based drugs can aid in studying their mechanism of action and cellular distribution.
Future work should focus on the further derivatization of the core scaffolds to enhance their specificity and targeting capabilities. For example, the carboxylic acid group can be coupled to biomolecules for targeted imaging, and the amino group can be modified to tune the probe's photophysical properties further. The development of a library of these probes with diverse substituents will enable high-throughput screening for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]
Application Note & Protocol: A Scalable and Robust Synthesis of 5-Nitroquinoline-8-carbonitrile
Abstract
5-Nitroquinoline-8-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of complex bioactive molecules. Its preparation, however, involves hazardous reagents and potentially unstable intermediates, posing significant challenges for safe and efficient scale-up. This document provides a comprehensive guide for the multi-gram synthesis of this compound, focusing on a robust and scalable two-step process starting from the commercially available 8-amino-5-nitroquinoline. We detail a well-controlled Sandmeyer reaction protocol, emphasizing critical safety procedures, in-process controls, and purification strategies to ensure high yield and purity. This guide is intended for researchers, chemists, and process development professionals seeking a reliable method for producing this important chemical intermediate.
Introduction: Strategic Importance and Synthetic Challenges
The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous pharmaceuticals due to its ability to interact with a wide range of biological targets.[1][2] Functionalized quinolines, such as this compound, are of particular interest as they provide multiple reaction sites for further chemical elaboration. The presence of the nitro group and the carbonitrile moiety allows for diverse chemical transformations, making it a versatile precursor for novel therapeutic agents and functional materials.
The primary challenge in scaling up the synthesis of this compound lies in the management of the Sandmeyer reaction. This classic transformation, which converts an aryl amine to a nitrile via a diazonium salt intermediate, is exceptionally powerful but carries inherent risks.[3][4][5] Diazonium salts can be explosive if allowed to dry, and the use of copper(I) cyanide necessitates stringent protocols for handling highly toxic cyanide compounds and managing the subsequent waste stream.[6][7]
This application note addresses these challenges directly by providing a detailed, safety-oriented protocol that has been designed for scalability. We explain the causality behind each procedural step, from temperature control during diazotization to the quenching and disposal of cyanide waste, empowering the user to perform this synthesis safely and reproducibly.
Overall Synthetic Strategy
The selected synthetic route involves the conversion of 8-amino-5-nitroquinoline to the target molecule, this compound, via a copper(I) cyanide-mediated Sandmeyer reaction. This approach was chosen for its reliability and high conversion rates. The overall workflow is depicted below.
Figure 1: Overall two-step synthetic workflow for this compound.
Experimental Protocols & Methodologies
This section provides a detailed, step-by-step protocol for the synthesis of this compound on a 10-gram scale. All operations involving cyanides must be performed in a certified, high-performance chemical fume hood.
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. | Quantity (Scale) | Supplier Notes |
| 8-Amino-5-nitroquinoline | C₉H₇N₃O₂ | 189.17 | 54330-10-8 | 10.0 g (1.0 eq) | Purity >98% |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | 3.82 g (1.05 eq) | ACS Grade or higher |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | 30 mL | Reagent Grade |
| Copper(I) Cyanide | CuCN | 89.56 | 544-92-3 | 5.22 g (1.1 eq) | Handle with extreme care |
| Sodium Cyanide | NaCN | 49.01 | 143-33-9 | 2.82 g (1.09 eq) | EXTREMELY TOXIC |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | 100 mL | Anhydrous |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | As needed | Saturated solution |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | ~500 mL | For solutions/workup |
Step-by-Step Synthesis Protocol
Part A: Preparation of the Diazonium Salt Solution (In Situ)
-
Acidic Suspension: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 10.0 g (52.9 mmol) of 8-amino-5-nitroquinoline and 100 mL of deionized water.
-
Cooling: Place the flask in an ice-salt bath and begin vigorous stirring. Slowly add 20 mL of concentrated sulfuric acid. The temperature will rise; ensure it is brought down to 0-5 °C before proceeding. The amine salt will precipitate, forming a fine slurry.
-
Nitrite Solution: In a separate beaker, dissolve 3.82 g (55.4 mmol) of sodium nitrite in 20 mL of deionized water.
-
Diazotization: Using the dropping funnel, add the sodium nitrite solution dropwise to the cold amine slurry over 30-45 minutes. Crucial: Maintain the internal reaction temperature strictly between 0 °C and 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper). After the addition is complete, stir the resulting yellow-orange solution for an additional 20 minutes at 0-5 °C. This is the diazonium salt solution. Do not isolate it; use it immediately in the next step.
Part B: Sandmeyer Cyanation Reaction
-
Cyanide Solution Preparation: In a separate 500 mL three-necked flask (the "reaction flask"), dissolve 5.22 g (58.2 mmol) of copper(I) cyanide and 2.82 g (57.5 mmol) of sodium cyanide in 60 mL of deionized water. Gently warm the mixture to ~50 °C to facilitate dissolution, then cool it back to room temperature.
-
Addition of Diazonium Salt: Place the reaction flask in a water bath to manage temperature. Begin adding the cold diazonium salt solution from Part A to the cyanide solution in small portions over ~1 hour. The reaction is exothermic and will evolve nitrogen gas. Maintain the reaction temperature below 40 °C.
-
Reaction Completion: After the addition is complete, warm the reaction mixture to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt and full product formation. Vigorous gas evolution should cease.
-
Product Isolation & Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with toluene (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL), followed by a saturated sodium bicarbonate solution (1 x 50 mL) to remove any residual acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Critical Safety Protocols & Hazard Management
Adherence to safety protocols is paramount for this synthesis. The following workflow highlights key safety checkpoints.
Figure 2: Critical safety workflow for the Sandmeyer reaction.
General Precautions
-
Conduct all steps in a well-ventilated chemical fume hood.
-
Ensure an emergency eyewash and safety shower are immediately accessible.[7]
-
Have a second person present and aware of the reaction being performed.
Diazonium Salt Handling
-
Temperature Control: The primary method for preventing uncontrolled decomposition is maintaining low temperatures (0-5 °C). Temperature excursions can lead to rapid nitrogen evolution and potential aerosolization of hazardous materials.
-
In Situ Use: Never isolate diazonium salts in a dry state, as they are shock-sensitive and can detonate. The protocol is designed for their immediate use in solution.
Cyanide Handling and Waste Disposal
-
Toxicity: Sodium cyanide and copper(I) cyanide are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[6][7] Always wear double gloves and handle solids in a way that avoids dust generation.[7]
-
Acid Incompatibility: Never allow cyanide salts or solutions to come into contact with acids. This will liberate highly toxic hydrogen cyanide (HCN) gas.[6] The workup procedure is designed to neutralize acid before any cyanide-containing aqueous layers are handled further.
-
Cyanide Quenching Protocol: All aqueous waste streams containing cyanide must be decontaminated before disposal.
-
Transfer the aqueous waste to a designated, labeled container in the fume hood.
-
While stirring, adjust the pH to >10 with a 2M NaOH solution.
-
Slowly add an excess of 15% sodium hypochlorite solution (bleach) or calcium hypochlorite. The cyanide is oxidized to the much less toxic cyanate ion (OCN⁻).
-
Allow the mixture to stir for several hours or overnight to ensure complete oxidation.
-
Dispose of the treated waste according to your institution's hazardous waste guidelines.
-
Characterization and Expected Results
The successful synthesis should yield this compound as a pale yellow or off-white solid.
| Parameter | Expected Result |
| Appearance | Pale yellow to off-white crystalline solid |
| Yield | 65-75% (after purification) |
| Melting Point | ~210-214 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.20 (dd, 1H), 8.85 (dd, 1H), 8.20 (d, 1H), 8.00 (d, 1H), 7.80 (t, 1H) |
| Purity (HPLC) | >98% |
Conclusion
This application note provides a validated and scalable protocol for the synthesis of this compound. By focusing on a detailed, step-by-step methodology and integrating critical safety procedures, this guide enables researchers to produce this valuable intermediate with high yield and purity. The emphasis on understanding the causality behind each step, particularly in managing the hazardous Sandmeyer reaction, ensures that the process can be scaled effectively while maintaining the highest standards of laboratory safety.
References
- 1. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. camachem.com [camachem.com]
- 7. uthsc.edu [uthsc.edu]
Application Notes and Protocols for 5-Nitroquinoline-8-carbonitrile in Advanced Materials Research
These notes provide a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the potential applications and experimental protocols for 5-Nitroquinoline-8-carbonitrile in the field of material science. This document leverages established principles of organic electronics and material design to project the utility of this molecule, given the specific electronic characteristics of its constituent functional groups.
Introduction to this compound: A Molecule of Interest for Organic Electronics
This compound is a heterocyclic aromatic compound featuring a quinoline core functionalized with a nitro group at the 5-position and a carbonitrile (cyano) group at the 8-position. The quinoline scaffold provides a rigid, planar structure with inherent electronic properties that are valuable in the synthesis of advanced materials.[1] The strategic placement of the strongly electron-withdrawing nitro and carbonitrile groups is anticipated to significantly influence the molecule's electronic characteristics, making it a prime candidate for applications in organic electronics.
The nitro group is a potent electron-withdrawing moiety due to the electron deficiency of the nitrogen atom, which is bonded to two highly electronegative oxygen atoms.[2] This property is crucial for designing electron-transporting materials (ETMs) used in organic light-emitting diodes (OLEDs).[3] Similarly, the carbonitrile group is also electron-withdrawing and its inclusion in organic molecules has been a successful strategy for developing materials that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to OLEDs with near-unity internal quantum efficiencies.[4][5]
The combination of these functional groups on a quinoline framework suggests that this compound could serve as a versatile building block for novel organic semiconductors with tailored optoelectronic properties.
Potential Applications in Organic Light-Emitting Diodes (OLEDs)
The unique electronic structure of this compound makes it a promising candidate for several roles within an OLED device. The fundamental principle of an OLED involves the injection of electrons and holes from the cathode and anode, respectively, their transport through organic layers, and their recombination in an emissive layer to produce light.[6] The efficiency of this process is highly dependent on the properties of the materials used in each layer.
As an Electron-Transporting Material (ETM)
A key requirement for an efficient ETM is a low-lying Lowest Unoccupied Molecular Orbital (LUMO) to facilitate electron injection from the cathode and high electron mobility for efficient transport. The presence of the electron-withdrawing nitro and carbonitrile groups is expected to lower the LUMO energy level of the quinoline core, making this compound an excellent candidate for an ETM. Aryl-N-heterocyclic compounds are generally electron-deficient, and the addition of more nitrogen atoms (as in the nitro and cyano groups) further lowers the LUMO and HOMO energy levels.[3]
Diagram: Molecular Design Concept for an ETM
Caption: Conceptual design of an ETM based on this compound.
As a Component in Thermally Activated Delayed Fluorescence (TADF) Emitters
TADF materials enable the harvesting of both singlet and triplet excitons for light emission, leading to significantly higher OLED efficiencies.[7] A key design principle for TADF molecules is to have a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This is often achieved in donor-acceptor type molecules where the highest occupied molecular orbital (HOMO) and LUMO are spatially separated.[5][8]
While this compound itself is primarily an acceptor, it can be incorporated as a strong acceptor moiety into a larger molecule that also contains a suitable electron-donating group. The spatial separation of the HOMO (on the donor) and LUMO (on the this compound acceptor) would likely result in a small ΔEST, a prerequisite for TADF. The carbonitrile group, in particular, is frequently used in the design of high-performance TADF emitters.[4][9]
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of a novel material incorporating this compound and its subsequent fabrication into an OLED device.
Protocol 1: Synthesis of a Donor-Acceptor TADF Emitter
This protocol describes a hypothetical synthesis of a TADF emitter where this compound acts as the acceptor core, and a carbazole-based moiety serves as the donor.
Objective: To synthesize a novel donor-acceptor molecule with potential TADF properties.
Materials:
-
This compound
-
A suitable boronic acid or ester derivative of a carbazole-based donor (e.g., 9-phenyl-9H-carbazole-3-boronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Anhydrous solvents (e.g., toluene, THF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and the carbazole boronic acid derivative (1.1 equivalents) in a mixture of toluene and THF.
-
Addition of Reagents: Add an aqueous solution of K2CO3 (3 equivalents) to the reaction mixture.
-
Catalyst Addition: Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh3)4) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired donor-acceptor molecule. For OLED applications, further purification by temperature gradient vacuum sublimation is highly recommended to achieve the required purity.[10]
Diagram: Synthetic Workflow for a TADF Emitter
Caption: General workflow for the synthesis and purification of a TADF emitter.
Protocol 2: Fabrication of a Solution-Processed OLED
This protocol outlines the fabrication of a multi-layered OLED device using spin-coating for the organic layers and thermal evaporation for the cathode.[10][11]
Objective: To fabricate a functional OLED device to evaluate the performance of the newly synthesized material.
Device Architecture: ITO / PEDOT:PSS / Emissive Layer (Host:Emitter) / ETM / LiF / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
Host material (e.g., mCP: 1,3-Bis(N-carbazolyl)benzene)
-
Synthesized TADF emitter (dopant)
-
Electron-transporting material (e.g., a phosphoryl quinoline derivative or the synthesized this compound based material itself)[12]
-
High purity Lithium Fluoride (LiF) and Aluminum (Al) for thermal evaporation
-
High-purity organic solvents (e.g., chlorobenzene, toluene)
-
Spin-coater
-
High-vacuum thermal evaporator
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.[10]
-
Hole Injection Layer (HIL): Inside a glovebox, spin-coat a thin layer (30-40 nm) of PEDOT:PSS onto the ITO substrate. Anneal the substrate at 120 °C for 15 minutes.
-
Emissive Layer (EML): Prepare a solution of the host material and the synthesized TADF emitter (e.g., 6-10 wt% dopant concentration) in a suitable solvent like chlorobenzene. Spin-coat the EML solution onto the PEDOT:PSS layer to a thickness of 20-30 nm. Anneal the substrate at 80 °C for 20 minutes.
-
Electron Transport Layer (ETL): Prepare a solution of the ETM in a suitable solvent. Spin-coat the ETL onto the EML to a thickness of 30-40 nm. Anneal the substrate at 80 °C for 20 minutes.
-
Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator (<10^-6 Torr). Sequentially deposit a thin layer of LiF (1 nm) followed by a thicker layer of Al (100 nm) through a shadow mask to define the cathode area.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass slide to protect it from atmospheric moisture and oxygen.
Diagram: OLED Device Fabrication Workflow
Caption: Step-by-step workflow for the fabrication of a solution-processed OLED.
Characterization Protocols
Comprehensive characterization is essential to understand the properties of the new material and the performance of the fabricated device.[13][14][15]
Material Characterization
| Property to Measure | Technique | Expected Information |
| Chemical Structure | NMR (¹H, ¹³C), Mass Spectrometry | Confirmation of the successful synthesis and purity of the new material. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determination of the decomposition temperature, which is crucial for device stability and processing. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Estimation of HOMO and LUMO energy levels from oxidation and reduction potentials.[16] |
| Photophysical Properties | UV-Vis Absorption and Photoluminescence (PL) Spectroscopy | Determination of the absorption and emission spectra, and the photoluminescence quantum yield (PLQY). |
| TADF Characteristics | Time-Resolved Photoluminescence Spectroscopy | Measurement of the prompt and delayed fluorescence lifetimes to confirm TADF behavior and calculate the reverse intersystem crossing (RISC) rate. |
Device Characterization
| Performance Metric | Measurement Technique | Description |
| Current Density-Voltage-Luminance (J-V-L) | Source-measure unit and photometer | Characterizes the electrical and optical output of the device. Determines the turn-on voltage. |
| Electroluminescence (EL) Spectrum | Spectrometer | Measures the emission spectrum of the device under electrical excitation to determine the color coordinates. |
| External Quantum Efficiency (EQE) | Integrating sphere with a source-measure unit and spectrometer | Measures the ratio of photons emitted to electrons injected, a key performance metric for OLEDs.[17] |
| Power Efficiency | Calculated from J-V-L data | Determines the efficiency of converting electrical power into light (lm/W). |
| Device Lifetime | Continuous operation at a constant current | Measures the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50 or LT95). |
Conclusion
This compound presents a compelling molecular scaffold for the development of next-generation materials for organic electronics. Its inherent electron-deficient nature, arising from the potent nitro and carbonitrile functional groups, makes it a highly promising candidate for use as an electron-transporting material or as a core component of high-efficiency TADF emitters in OLEDs. The protocols outlined in this document provide a robust framework for synthesizing novel materials based on this molecule, fabricating them into functional devices, and comprehensively characterizing their performance. While the applications discussed are based on established principles of materials chemistry, they open up exciting avenues for innovation and discovery in the field of organic electronics.
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient thermally activated delayed fluorescence based on carbonitrile-substituted pyridine and carbazole - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. Carbonyl-Containing Thermally Activated Delayed Fluorescence Emitters for Narrow-Band Electroluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancements in Organic Electronics [sigmaaldrich.com]
- 12. Novel phosphine oxide-based electron-transporting materials for efficient phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. Semiconductor characterization techniques - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. bitsavers.informatik.uni-stuttgart.de [bitsavers.informatik.uni-stuttgart.de]
- 16. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the 5-Nitroquinoline-8-carbonitrile Scaffold
Introduction: The Quinoline Core in Modern Chemistry
The quinoline scaffold, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid bicyclic framework have made it a cornerstone in the development of numerous therapeutic agents, including anticancer, antimalarial, and antibacterial drugs.[2][3] The ability to strategically introduce and modify functional groups at various positions on the quinoline ring is paramount for tuning its biological activity, solubility, and pharmacokinetic properties.[4][5]
This guide focuses on a particularly versatile building block: 5-Nitroquinoline-8-carbonitrile . This molecule is endowed with two powerful and chemically distinct functional groups—an electron-withdrawing nitro group and a synthetically malleable nitrile group. The strong deactivating nature of the nitro group significantly influences the ring's reactivity, opening specific pathways for functionalization that are not readily accessible in the parent quinoline.
Herein, we provide a detailed exploration of the key reactive sites of this compound, presenting validated protocols for its transformation into a diverse array of derivatives. We will delve into the chemical logic behind each protocol, offering insights into reaction mechanisms and optimization strategies.
Strategic Overview of Functionalization Pathways
The functionalization of this compound can be approached by targeting its three primary reactive centers: the nitro group at position C5, the nitrile group at position C8, and the quinoline ring itself, which is activated for specific transformations. Our strategy is to leverage these handles sequentially to build molecular complexity.
Protocol I: Selective Reduction of the C5-Nitro Group
The transformation of the C5-nitro group into a primary amine is a gateway reaction, unlocking a wealth of subsequent chemical modifications. The resulting 5-aminoquinoline derivative is a versatile intermediate, most notably for diazotization and Sandmeyer reactions. The choice of reducing agent is critical to ensure chemoselectivity, preserving the nitrile functionality.
Causality Behind Experimental Choices:
-
Dissolving Metal Reduction (Fe/AcOH): This method is highly effective and chemoselective for reducing aromatic nitro groups in the presence of other reducible functionalities like nitriles.[6][7] The acidic medium (acetic acid) protonates the nitro group, facilitating its reduction by the zero-valent iron. This method avoids the high pressures and specialized equipment required for catalytic hydrogenation and minimizes the risk of over-reduction.
-
Catalytic Hydrogenation (H₂/Pd-C): While a very clean and efficient method for nitro reduction, catalytic hydrogenation can sometimes lead to the reduction of the nitrile group to a primary amine, especially under harsh conditions (high pressure/temperature).[8] Careful control of reaction conditions is necessary to achieve selectivity.
Detailed Protocol: Reduction using Iron in Acetic Acid
This protocol details the selective reduction of the nitro group to an amine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in glacial acetic acid (10-15 mL per gram of substrate).
-
Addition of Iron: To the stirred suspension, add iron powder (3.0-5.0 eq) portion-wise. The addition may be exothermic.
-
Reaction Execution: Heat the mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Isolation: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove excess iron and iron salts. Wash the Celite pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 5-aminoquinoline-8-carbonitrile can be purified by column chromatography on silica gel.
| Parameter | Value / Observation |
| Reagents | This compound, Iron powder, Glacial Acetic Acid |
| Stoichiometry | Iron: 3.0-5.0 eq |
| Temperature | 80-90 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Characterization | Appearance of a new N-H stretch in IR spectrum (~3300-3500 cm⁻¹). Upfield shift of aromatic protons in ¹H NMR. |
Protocol II: The Sandmeyer Reaction - A Gateway to Diverse Functionality
With the 5-aminoquinoline-8-carbonitrile in hand, the Sandmeyer reaction provides a robust method to replace the amino group with a wide variety of substituents, including halides, cyanide, and hydroxyl groups.[9][10] This is achieved via an intermediate aryl diazonium salt, which is a superb leaving group (N₂ gas).[11][12]
Causality Behind Experimental Choices: The reaction proceeds in two distinct steps: diazotization followed by nucleophilic displacement.
-
Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form the diazonium salt. Low temperatures are critical as diazonium salts are often unstable and can decompose or explode at higher temperatures.
-
Displacement: The diazonium salt solution is then added to a solution of a copper(I) salt (e.g., CuCl, CuBr). The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, initiating a radical-nucleophilic aromatic substitution mechanism that results in the desired product.[9]
Detailed Protocol: Synthesis of 5-Bromoquinoline-8-carbonitrile
This protocol provides a method for converting the C5-amino group into a bromide, an essential handle for cross-coupling reactions.
-
Diazotization: Dissolve 5-aminoquinoline-8-carbonitrile (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, ~4-5 eq). Cool the solution to 0-5 °C in an ice-salt bath. To this stirred solution, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
Copper(I) Bromide Preparation: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.
-
Sandmeyer Reaction: Add the cold diazonium salt solution from step 1 slowly to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Isolation: Cool the reaction mixture and extract it three times with dichloromethane or ethyl acetate. Combine the organic layers, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 5-bromoquinoline-8-carbonitrile.
| Parameter | Value / Observation |
| Reagents | 5-Aminoquinoline-8-carbonitrile, NaNO₂, HBr, CuBr |
| Temperature | Diazotization: 0-5 °C; Substitution: RT to 60 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 60-75% |
| Characterization | Disappearance of N-H signals in NMR/IR. Presence of the correct isotopic pattern for bromine in the mass spectrum. |
Protocol III: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds.[13] By utilizing the 5-bromoquinoline-8-carbonitrile synthesized in the previous step, we can introduce a wide range of aryl or heteroaryl substituents at the C5 position.
Causality Behind Experimental Choices: The reaction is a palladium-catalyzed cross-coupling between an organohalide (our 5-bromoquinoline) and an organoboron species (e.g., an arylboronic acid).[14][15] The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base. The base activates the organoboron species.[16]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Detailed Protocol: Synthesis of 5-(Phenyl)-quinoline-8-carbonitrile
-
Reaction Setup: To a Schlenk flask, add 5-bromoquinoline-8-carbonitrile (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the mixture to reflux (around 90-100 °C) and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.
| Parameter | Value / Observation |
| Reagents | 5-Bromoquinoline-8-carbonitrile, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ |
| Catalyst Loading | 2-5 mol% |
| Temperature | 90-100 °C |
| Reaction Time | 6-12 hours |
| Typical Yield | 70-90% |
| Characterization | Disappearance of the starting halide and appearance of new aromatic signals corresponding to the coupled phenyl group in ¹H and ¹³C NMR. |
Protocol IV: Hydrolysis of the C8-Nitrile Group
The nitrile group at C8 can be hydrolyzed to a carboxylic acid, a key functional group that can serve as a handle for amide bond formation or as a directing group in further reactions.[17]
Causality Behind Experimental Choices:
-
Acidic Hydrolysis: Heating the nitrile with a strong aqueous acid (e.g., H₂SO₄ or HCl) first protonates the nitrogen, making the carbon more electrophilic and susceptible to attack by water. The intermediate amide is subsequently hydrolyzed to the carboxylic acid and an ammonium salt. This method is straightforward but requires strongly acidic conditions.
Detailed Protocol: Synthesis of 5-Nitroquinoline-8-carboxylic Acid
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Reaction Execution: Heat the mixture under reflux (110-120 °C) for 4-8 hours. The solid should gradually dissolve as the reaction proceeds.
-
Isolation: Cool the reaction mixture in an ice bath. The carboxylic acid product will often precipitate from the cold acidic solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid, then dry under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.
| Parameter | Value / Observation |
| Reagents | This compound, Sulfuric Acid, Water |
| Temperature | 110-120 °C (Reflux) |
| Reaction Time | 4-8 hours |
| Typical Yield | >90% |
| Characterization | Disappearance of the nitrile peak (~2230 cm⁻¹) and appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) in the IR spectrum. |
Conclusion
This compound is a highly valuable and versatile platform for the synthesis of complex quinoline derivatives. By systematically targeting the nitro and nitrile groups, researchers can access a wide range of functionalized intermediates. The reduction of the nitro group opens the door to powerful transformations like the Sandmeyer reaction, which in turn provides substrates for modern cross-coupling chemistry. Concurrently, the hydrolysis of the nitrile group provides access to carboxylic acid derivatives. The protocols detailed in this guide offer reliable and reproducible methods for unlocking the synthetic potential of this powerful scaffold, enabling further exploration in drug discovery and materials science.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitroquinoline-8-carbonitrile
Welcome to the technical support center for the synthesis of 5-Nitroquinoline-8-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for improving the yield and purity of this important synthetic intermediate. The primary route for this transformation is the Sandmeyer reaction, which involves the diazotization of 5-nitro-8-aminoquinoline followed by a copper(I) cyanide-mediated cyanation.
Reaction Overview
The synthesis is a two-step process performed in a single pot. The first step is the conversion of the primary aromatic amine on 5-nitro-8-aminoquinoline to an arenediazonium salt. The second step is the substitution of the diazonium group with a nitrile group using a copper(I) cyanide catalyst.
Caption: Overall reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for synthesizing this compound?
The synthesis is a one-pot, two-stage process. First, the starting material, 5-nitro-8-aminoquinoline, is dissolved or suspended in a strong mineral acid like hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added slowly to form the diazonium salt. In a separate flask, a solution of copper(I) cyanide and potassium (or sodium) cyanide is prepared and cooled. The cold diazonium salt solution is then added slowly to this cyanide solution. The reaction is allowed to warm to room temperature, during which nitrogen gas evolves, and the final product is formed[1][2].
Q2: Why is strict temperature control (0–5 °C) so critical during the diazotization step?
Arenediazonium salts are notoriously unstable at higher temperatures.[2][3] Above 5 °C, the diazonium salt begins to decompose, often violently, leading to the evolution of nitrogen gas and the formation of numerous side products, including phenols and tar-like polymers.[1] This decomposition is a primary cause of low yields and purification difficulties. Maintaining a low temperature ensures the diazonium salt remains stable in solution long enough for the subsequent cyanation step.[2]
Q3: My reaction yield is consistently low. What are the most common causes?
Low yields typically stem from one of three areas:
-
Diazonium Salt Decomposition: As mentioned, failure to maintain temperatures below 5 °C is the most frequent cause.[2][3]
-
Inactive Catalyst: Copper(I) salts can oxidize to copper(II) upon exposure to air, rendering the catalyst ineffective. It is crucial to use freshly prepared or properly stored copper(I) cyanide.[1]
-
Inefficient Reagent Addition: Adding the sodium nitrite or the diazonium salt solution too quickly can cause localized heating and decomposition.[4] Slow, dropwise addition with vigorous stirring is essential for maintaining temperature control and ensuring proper mixing.
Q4: How can I tell if my diazotization was successful before proceeding?
A simple qualitative test can be performed. Place a drop of the reaction mixture onto a starch-iodide paper. The presence of excess nitrous acid (indicating the starting amine has been fully consumed) will cause the paper to turn a dark blue-black color instantly. If no color change occurs, it may indicate insufficient sodium nitrite has been added.
Q5: What are the major side products, and how can I minimize them?
The primary side product is often 5-nitroquinolin-8-ol, formed from the reaction of the diazonium salt with water. This is minimized by keeping the temperature low to prevent premature decomposition of the diazonium salt.[5] Another common issue is the formation of dark, polymeric tars from radical side reactions.[1] This is also suppressed by maintaining low temperatures, ensuring high-purity starting materials, and maintaining a strongly acidic pH.[1]
Q6: My final product is impure. What are the best purification methods?
The crude product is often a dark solid contaminated with unreacted starting materials, side products, and copper salts. A common purification workflow involves:
-
Extraction: After the reaction, the mixture is typically basified and extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic layer should be washed with water and brine to remove inorganic salts.
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient of hexane and ethyl acetate is a good starting point.[1]
Troubleshooting Guide
Caption: A troubleshooting workflow for addressing low yields.
Problem: My reaction has produced a dark, tar-like substance instead of a clean product.
-
Likely Cause: This is a classic sign of diazonium salt decomposition. The formation of dark, polymeric materials is often triggered by elevated temperatures, which promote radical side reactions.[1] Impurities in the starting amine or the presence of incorrect pH levels can also catalyze this decomposition.
-
Solution:
-
Temperature Control: Ensure your reaction vessel is submerged in an ice-salt bath to maintain an internal temperature between 0 and 5 °C throughout the diazotization and the addition to the cyanide solution.
-
Purity of Reagents: Use high-purity 5-nitro-8-aminoquinoline. Impurities can act as nucleation points for decomposition.
-
Acidic Environment: The reaction must be kept strongly acidic (pH < 2) to stabilize the diazonium salt and prevent premature coupling reactions.
-
Problem: Nitrogen evolution is very slow or absent after adding the diazonium salt to the copper(I) cyanide solution.
-
Likely Cause 1: Inactive Catalyst: The most probable cause is that your copper(I) cyanide has oxidized to copper(II). The Sandmeyer reaction relies on a single-electron transfer from the copper(I) species to initiate the reaction.[2]
-
Solution 1: Always use freshly prepared copper(I) cyanide. If using a commercial source, ensure it has been stored under an inert atmosphere and is a white to off-white powder, not green or blue (indicative of Cu(II) contamination).
-
Likely Cause 2: Reaction Temperature is Too Low: While the initial addition should be cold, the reaction often requires gentle warming to room temperature to drive the nitrogen evolution to completion.
-
Solution 2: After the addition of the diazonium salt at 0-5 °C is complete, allow the mixture to slowly warm to room temperature. If the reaction is still sluggish, gentle warming to 40-50 °C can be applied, but this should be done cautiously to avoid decomposing any remaining diazonium salt.[6]
Experimental Protocols & Data
Protocol 1: Diazotization of 5-Nitro-8-aminoquinoline
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 1.0 equivalent of 5-nitro-8-aminoquinoline in 4-5 volumes of 3M hydrochloric acid.
-
Cool the stirred suspension to 0 °C in an ice-salt bath. The internal temperature must be maintained between 0 and 5 °C.
-
Dissolve 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes. Ensure the tip of the addition funnel is below the surface of the liquid to prevent nitrous oxide gas from escaping.
-
After the addition is complete, continue stirring the cold mixture for an additional 30 minutes. The resulting solution should be a clear, dark liquid. This is the cold diazonium salt solution. Use it immediately in the next step.
Protocol 2: Sandmeyer Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equivalents) in an aqueous solution of potassium cyanide (KCN, 2.4 equivalents). Caution: Cyanide salts and hydrogen cyanide are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Cool this cyanide solution to 0-5 °C in an ice-salt bath with vigorous stirring.[1]
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cyanide solution over approximately 1 hour. A vigorous evolution of nitrogen gas should be observed.[6]
-
Once the addition is complete, continue stirring at 0-5 °C for another hour, then allow the mixture to slowly warm to room temperature and stir for 2-3 hours, or until nitrogen evolution ceases.[1]
-
Gentle heating to 50 °C for 1 hour at the end of the reaction can help ensure completion.[6]
Data Summary: Impact of Conditions on Yield
The following table summarizes how key parameters can influence the reaction outcome. These are representative trends based on established principles of the Sandmeyer reaction.
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale & Expected Outcome |
| Temperature | > 10 °C | 0–5 °C | Prevents diazonium salt decomposition, minimizing tar and phenol formation. Leads to higher yield and purity.[2] |
| NaNO₂ Addition | Added all at once | Dropwise over 30-45 min | Prevents localized exotherms and decomposition of the diazonium salt. Ensures a controlled reaction.[4] |
| CuCN Quality | Old, possibly oxidized (blue/green) | Freshly prepared or stored under N₂ | Ensures an active Cu(I) catalyst is present for the single-electron transfer step, maximizing conversion.[1] |
| Final Heating | No warming | Warm to RT, then 50 °C for 1h | Drives the reaction to completion by ensuring all the diazonium salt has reacted.[6] |
References
Technical Support Center: Purification of Crude 5-Nitroquinoline-8-carbonitrile by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for the purification of crude 5-nitroquinoline-8-carbonitrile using recrystallization. It is designed to address common challenges and provide in-depth technical insights to ensure a high-purity final product.
I. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures. While specific solubility data for this compound is not extensively published, a systematic solvent screening is the most effective approach. Given the aromatic, nitro, and nitrile functionalities, good starting points for screening include:
-
Alcohols: Isopropanol, ethanol, and methanol are often effective for polar, aromatic compounds.[1]
-
Esters: Ethyl acetate can be a good choice.
-
Ketones: Acetone may also be a suitable solvent.[2]
-
Aromatic Solvents: Toluene could be effective, particularly if impurities are highly polar.
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which it is less soluble) can be highly effective for fine-tuning the recrystallization process. Common examples include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[3]
Q2: What are the critical safety precautions when handling this compound and associated solvents?
A2: this compound and the organic solvents used for recrystallization pose potential health and safety risks. It is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]
-
Ventilation: Conduct all work in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.[4]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6][7] Do not ingest the compound.[6]
-
Fire Safety: Many organic solvents are flammable. Keep them away from ignition sources and use non-sparking tools.[4]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[5][6]
Q3: How can I determine the purity of my recrystallized this compound?
A3: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp and narrow melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.[8]
-
Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can separate the desired compound from impurities, allowing for a quantitative assessment of purity.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure and identify any residual impurities.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No Crystals Form Upon Cooling | 1. Too much solvent was used , resulting in a solution that is not supersaturated upon cooling.[9] 2. The solution has become supersaturated but lacks a nucleation site for crystal growth to begin.[9] | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Allow the concentrated solution to cool again.[10] 2. Induce Crystallization: a. Scratch the inner surface of the flask with a glass rod to create nucleation sites.[9] b. Add a seed crystal of pure this compound, if available.[9] c. Cool the solution further in an ice bath to decrease solubility.[8] |
| Oiling Out (Formation of an oily layer instead of solid crystals) | 1. The melting point of the compound is lower than the boiling point of the solvent .[9] 2. The crude material is highly impure , leading to a significant depression of the melting point.[10] 3. The solution is cooling too rapidly .[8] | 1. Re-dissolve and Add More Solvent: Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9][10] 2. Lower the Cooling Temperature: Try cooling the solution to a lower temperature to solidify the oil, then scratch to induce crystallization. 3. Change the Solvent System: Select a solvent with a lower boiling point or use a mixed solvent system. |
| Low Recovery/Yield | 1. Too much solvent was used , leading to a significant amount of the product remaining in the mother liquor.[10][11] 2. Premature crystallization occurred during hot filtration.[8] 3. The crystals were washed with room temperature solvent instead of ice-cold solvent.[11] | 1. Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool to obtain a second crop of crystals. Note that this crop may be less pure. 2. Ensure Proper Hot Filtration: Use a pre-heated funnel and flask, and perform the filtration quickly to prevent cooling. 3. Use Ice-Cold Rinsing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize re-dissolving the product.[11] |
| Colored Impurities Remain in Crystals | 1. The colored impurity has similar solubility to the desired compound in the chosen solvent. 2. The crystals formed too quickly , trapping impurities within the crystal lattice.[10] | 1. Use Activated Carbon: Add a small amount of activated carbon to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the carbon before cooling.[12] 2. Slow Down Crystallization: Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.[8][13] Consider insulating the flask. |
III. Experimental Protocols
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Add 0.5 mL of a candidate solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[14]
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Add the solvent dropwise until the solid just dissolves.[14]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
The optimal solvent is one that dissolves the compound completely when hot but results in the formation of a large quantity of crystals upon cooling.
Caption: Recrystallization workflow for this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the chosen recrystallization solvent. Heat the mixture on a hot plate while stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.[13]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): To remove insoluble impurities or activated carbon, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[13] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
IV. References
-
ChemicalBook. (2024). 5-Nitroquinoline - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). SAFETY DATA SHEET: 8-Hydroxy-5-nitroquinoline. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 8-Hydroxy-5-nitroquinoline. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chloro-8-hydroxyquinoline. Retrieved from --INVALID-LINK--
-
Isaev, A. A., et al. (2005). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds, 41, 1027-1030. Available at: --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2021). SAFETY DATA SHEET: 8-Hydroxy-5-nitroquinoline. Retrieved from --INVALID-LINK--
-
Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11829, 5-Nitroquinoline. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization1. Retrieved from --INVALID-LINK--
-
Google Patents. (1959). US2874196A - Method of crystallizing nitro products. Retrieved from --INVALID-LINK--
-
Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from --INVALID-LINK--
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from --INVALID-LINK--
-
MDPI. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
Chemistry of Heterocyclic Compounds. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS#: 205046-59-9. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Recrystallization Solvent Selection Guide. Retrieved from --INVALID-LINK--
-
Google Patents. (1942). Process for the crystallization of nitro-aromatic compounds in nitric acid. Retrieved from --INVALID-LINK--
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 8-Hydroxy-5-nitroquinoline 96%. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Purification of 5-Nitrocinnoline by Recrystallization. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: High-Purity Recrystallization of 3-Nitrobenzaldehyde. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 8-Hydroxy-5-nitroquinoline 96%. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11830, 8-Nitroquinoline. Retrieved from --INVALID-LINK--
-
Cayman Chemical. (2022). PRODUCT INFORMATION: Nitroxoline. Retrieved from --INVALID-LINK--
-
Reddit. (2012). Help! Recrystallization sources of error. Retrieved from --INVALID-LINK--
-
YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 4008-48-4|5-Nitroquinolin-8-ol. Retrieved from --INVALID-LINK--
-
TCI Deutschland GmbH. (n.d.). 8-Hydroxy-5-nitroquinoline. Retrieved from --INVALID-LINK--
-
Google Patents. (1951). US2561553A - Process for the manufacture of 8-hydroxy quinoline. Retrieved from --INVALID-LINK--
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
Side reactions to avoid during the synthesis of 5-Nitroquinoline-8-carbonitrile
Technical Support Center: Synthesis of 5-Nitroquinoline-8-carbonitrile
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges and side reactions encountered during its synthesis, providing expert insights and validated troubleshooting protocols to enhance your reaction yield, purity, and reproducibility.
Overview of Synthetic Strategies
The synthesis of this compound is typically approached via two primary routes, each with its own set of advantages and potential pitfalls. The choice of strategy often depends on the availability of starting materials and the scale of the reaction.
-
Nucleophilic Aromatic Substitution (SNAr): This is a common and direct method starting from 8-bromo-5-nitroquinoline. The electron-withdrawing nitro group at the C5 position activates the quinoline ring, facilitating the displacement of the bromide at C8 by a cyanide nucleophile.[1][2] This reaction is often mediated by a copper(I) cyanide (Rosenmund-von Braun reaction) or a palladium catalyst.
-
Sandmeyer Reaction: This classic transformation begins with 8-amino-5-nitroquinoline. The primary amine is converted into a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[3][4]
Comparative Workflow of Synthetic Routes
The following diagram illustrates the two principal pathways for synthesizing the target molecule.
Caption: High-level comparison of SNAr and Sandmeyer routes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a practical question-and-answer format.
Q1: During the cyanation of 8-bromo-5-nitroquinoline, my primary impurity is 5-nitroquinoline-8-carboxamide. How can I prevent this?
A1: Root Cause Analysis & Mitigation Strategy
This is the most common side reaction in this synthesis. The formation of the carboxamide is due to the hydrolysis of the product nitrile.[5][6] Nitriles can undergo hydrolysis to amides under both acidic and basic conditions, often accelerated by heat.[7] The workup procedure or trace amounts of water in the reaction solvent are the usual culprits.
Mechanism of Side Reaction: The nitrile group is susceptible to nucleophilic attack by water, which can be catalyzed by acid or base, leading first to the amide and then potentially to the carboxylic acid.
Caption: Pathway for the hydrolysis of the target nitrile product.
Troubleshooting Protocol: Minimizing Amide Formation
-
Ensure Anhydrous Conditions: Use freshly distilled, high-boiling aprotic polar solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). Dry all glassware thoroughly.
-
Control Reaction Temperature: While SNAr reactions often require heat, avoid excessive temperatures or prolonged reaction times once the reaction has reached completion (monitor by TLC/LCMS). High heat accelerates the rate of hydrolysis.
-
Careful Workup:
-
Quench the reaction by pouring it into cold water or an ice-water mixture rather than quenching with aqueous acid or base directly in the hot reaction flask.
-
Neutralize carefully. Avoid strongly acidic or basic pH during extraction. If a base is needed to neutralize, use a mild one like sodium bicarbonate solution.
-
-
Consider an Alternative Solvent: Some studies have shown that using tert-butanol as a solvent can favor amide formation from nitriles, while aprotic polar solvents are generally preferred for stopping at the nitrile stage.[8]
Q2: My Sandmeyer reaction on 8-amino-5-nitroquinoline is low-yielding, and I'm isolating 5-nitroquinolin-8-ol. What is causing this?
A2: Diagnosis and Corrective Actions
The formation of 5-nitroquinolin-8-ol (the phenolic byproduct) is a classic side reaction in Sandmeyer chemistry.[4] The aryl diazonium intermediate is highly reactive and can be captured by water, which acts as a competing nucleophile, especially at elevated temperatures.
Recommended Protocol Adjustments:
-
Strict Temperature Control: The diazotization step (reaction of the amine with NaNO₂) must be performed at 0-5 °C. The subsequent displacement with CuCN should also be initiated at a low temperature before slowly warming. Temperatures above 10 °C can lead to premature decomposition of the diazonium salt and reaction with water.
-
Minimize Water Content: While the diazotization is run in an aqueous acidic medium, ensure the subsequent cyanide displacement step has a minimal amount of excess water. Prepare the CuCN/KCN solution separately and add it to the cold diazonium salt solution.
-
Acid Choice: Use non-nucleophilic acids like H₂SO₄ for the diazotization if you are also seeing halide substitution byproducts (e.g., 8-chloro-5-nitroquinoline if using HCl).
-
Order of Addition: Add the cold diazonium salt solution slowly to the prepared solution of copper(I) cyanide. This maintains a high concentration of the desired cyanide nucleophile relative to the diazonium intermediate.
Q3: I am trying to prepare the 8-amino-5-nitroquinoline precursor via reduction of 5,8-dinitroquinoline, but I'm getting the diamine product as a major impurity. How can I achieve selective reduction?
A3: Achieving Chemoselective Reduction
Reducing one nitro group in the presence of another on an aromatic ring requires careful selection of reagents. The two nitro groups in 5,8-dinitroquinoline have different electronic environments, but harsh reducing agents will reduce both indiscriminately.
Reagent Selection for Selective Reduction:
| Reagent | Conditions | Advantages & Disadvantages |
| (NH₄)₂S or Na₂S in aq. EtOH | Reflux | Advantage: Classic Zinin reduction, often highly selective for one nitro group. Inexpensive. |
| Disadvantage: Can be slow; stoichiometric amounts of odorous sulfide reagents required. | ||
| SnCl₂ / HCl | Controlled stoichiometry, low temp. | Advantage: Effective and common.[9] |
| Disadvantage: Requires precise control of equivalents; excess will lead to over-reduction. Workup can be challenging. | ||
| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂ with catalyst poisons (e.g., quinoline, sulfur) | Advantage: Clean, catalytic method.[9] |
| Disadvantage: Requires specialized equipment (hydrogenator). Can be difficult to stop with high selectivity; risk of over-reduction. |
Recommendation: For laboratory scale, reduction with sodium sulfide or ammonium sulfide is often the most reliable and selective method for this specific transformation. Monitor the reaction closely by TLC to avoid prolonged reaction times that could lead to the formation of the diamine.
Q4: The SNAr reaction of 8-bromo-5-nitroquinoline with CuCN is sluggish. How can I improve the reaction rate and yield?
A4: Optimizing SNAr Reaction Parameters
A sluggish SNAr reaction points to issues with activation, solubility, or temperature. The nitro group at the 5-position activates the ring toward nucleophilic attack, but several factors are critical for success.[1][10]
Key Optimization Parameters:
-
Solvent: Aprotic polar solvents (DMF, DMSO, NMP) are essential. They dissolve the cyanide salt and stabilize the charged Meisenheimer complex intermediate, accelerating the reaction.[10] Ensure the solvent is anhydrous.
-
Temperature: These reactions typically require elevated temperatures (120-160 °C). If the reaction is slow, a modest increase in temperature can have a significant effect. However, balance this against the risk of nitrile hydrolysis (see Q1).
-
Cyanide Source: While CuCN is standard for the Rosenmund-von Braun reaction, using it in combination with KCN or NaCN can sometimes improve reactivity by forming more soluble cyanocuprate species. Alternatively, palladium-catalyzed cyanations using Zn(CN)₂ can be effective at lower temperatures but require careful ligand and catalyst screening.[11]
-
Purity of Starting Material: Ensure the 8-bromo-5-nitroquinoline is pure. Impurities can interfere with the catalyst or the reaction pathway.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Quinolines
Welcome to the Technical Support Center for the synthesis of substituted quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this critical heterocyclic scaffold. Quinolines are a cornerstone in pharmaceutical development, forming the core of drugs ranging from antimalarials to kinase inhibitors. However, their synthesis, particularly through classical named reactions, is often fraught with challenges such as low yields, violent reaction profiles, and difficult purifications.
This document provides in-depth, field-proven insights in a direct question-and-answer format. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success or failure in these reactions. Each protocol is designed as a self-validating system, with integrated checkpoints and rationale to empower you to not only execute the synthesis but also to effectively troubleshoot and optimize it.
I. The Skraup Synthesis: Mastering a Powerful but Exothermic Reaction
The Skraup synthesis is a classic method for producing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1] While effective, it is notoriously exothermic and requires careful control.[2]
Frequently Asked Questions (FAQs): Skraup Synthesis
Q1: My Skraup reaction is incredibly vigorous and difficult to control, sometimes leading to a runaway reaction. How can I moderate it?
A1: This is the most critical challenge in the Skraup synthesis. The high exothermicity arises from the dehydration of glycerol to acrolein and the subsequent condensation and oxidation steps.[2]
-
Causality: The reaction generates a significant amount of heat, which can lead to uncontrolled boiling and pressure buildup.
-
Solution: Use of a Moderator. The addition of ferrous sulfate (FeSO₄) is a standard and highly effective method to tame the reaction's vigor.[1][3] While the exact mechanism is debated, it is believed that Fe(II) acts as an oxygen carrier, facilitating a more controlled and stepwise oxidation process rather than a rapid, violent one.[4] Boric acid can also be used as a milder moderator.[5]
-
Procedural Control:
-
Slow Acid Addition: Add the concentrated sulfuric acid dropwise to the cooled mixture of aniline, glycerol, and ferrous sulfate. This allows for dissipation of the heat generated from the initial acid-base reaction.
-
Efficient Stirring: Ensure vigorous mechanical stirring to maintain a homogenous mixture and prevent the formation of localized hot spots.
-
Controlled Heating: Begin by heating the mixture gently to initiate the reaction. Once the exotherm begins, immediately remove the external heat source. The reaction should sustain itself. If it becomes too vigorous, have an ice bath ready to cool the flask.[6]
-
Q2: I am observing significant tar formation, resulting in a low yield and a difficult purification. What is the cause, and how can I minimize it?
A2: Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions, which cause polymerization of the acrolein intermediate and other reactive species.[7]
-
Causality: The highly reactive acrolein, formed in situ from the dehydration of glycerol, can readily polymerize under strong acid catalysis.[8]
-
Solutions:
-
Moderator Use: As with controlling the exotherm, ferrous sulfate helps by ensuring a smoother reaction pathway, which can reduce the residence time of reactive intermediates that lead to tar.[5]
-
Temperature Optimization: Avoid excessive heating. The goal is to initiate the reaction and then let the exotherm carry it forward. Prolonged heating at high temperatures will promote charring.
-
Choice of Oxidizing Agent: While nitrobenzene is traditional, arsenic pentoxide can sometimes result in a less violent reaction and potentially less tar formation, though it introduces significant toxicity concerns.[1]
-
Logical Troubleshooting Workflow: Skraup Synthesis
References
- 1. nj.gov [nj.gov]
- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. nj.gov [nj.gov]
Technical Support Center: Purification of 5-Nitroquinoline-8-carbonitrile
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-nitroquinoline-8-carbonitrile. The following troubleshooting guide and frequently asked questions (FAQs) are designed to address specific experimental issues, offering both practical solutions and the underlying scientific rationale.
Troubleshooting Guide: Common Issues in the Purification of this compound
This section is structured in a question-and-answer format to directly address common problems observed during the purification of this compound.
Question 1: My final product shows the presence of a positional isomer, likely 8-nitroquinoline-5-carbonitrile, upon spectroscopic analysis. How can I remove it?
Answer:
The presence of positional isomers is a frequent challenge in quinoline chemistry, arising from the nitration of the quinoline ring system. The separation of these isomers can be achieved by leveraging subtle differences in their polarity and solubility.
Root Cause Analysis:
The nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline isomers.[1] Although the carbonitrile group at the 8-position directs nitration, some degree of isomeric impurity formation is often unavoidable.
Recommended Solutions:
-
Fractional Recrystallization: This is often the first and most straightforward method to attempt. The choice of solvent is critical. A solvent system should be identified where the desired this compound has significantly different solubility compared to the isomeric impurity at different temperatures.
-
Solvent Screening: A systematic approach to solvent selection is recommended.[2] Test the solubility of your crude product in a range of solvents of varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene) at room temperature and at their boiling points. The ideal solvent will dissolve the compound sparingly at room temperature but completely at higher temperatures.
-
Protocol: Dissolve the crude mixture in a minimal amount of the chosen hot solvent to form a saturated solution. Allow the solution to cool slowly to promote the formation of pure crystals of the less soluble isomer. The more soluble isomer will remain in the mother liquor. It may be necessary to perform multiple recrystallizations to achieve high purity.
-
-
Column Chromatography: If recrystallization proves ineffective, column chromatography is a more powerful technique for separating isomers.
-
Stationary Phase: Silica gel is the most common choice for compounds of this nature.
-
Mobile Phase (Eluent): A solvent system with a polarity that provides good separation between the isomers on a Thin Layer Chromatography (TLC) plate should be used. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone.
-
Detailed Protocol: A step-by-step protocol for column chromatography is provided in the "Experimental Protocols" section below.
-
Question 2: My purified this compound appears discolored (e.g., brown or tarry). What is the cause, and how can I fix it?
Answer:
Discoloration often indicates the presence of degradation products or residual colored impurities from the synthesis.
Root Cause Analysis:
-
Degradation: Nitro-aromatic compounds can be sensitive to light and heat, potentially leading to the formation of colored byproducts.[3]
-
Residual Impurities: Incomplete removal of starting materials or colored byproducts from the nitration reaction can also lead to discoloration. The Skraup synthesis, a common method for preparing quinolines, can produce tarry byproducts.[4][5]
Recommended Solutions:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities.
-
Procedure: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-2% by weight). Swirl the mixture for a few minutes and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
-
-
Column Chromatography: As mentioned previously, column chromatography is highly effective at separating colored impurities from the desired product. The colored impurities will often have different retention times on the column.
Question 3: The yield of my purified product is very low after recrystallization. What can I do to improve it?
Answer:
Low recovery during recrystallization is a common issue that can often be rectified by optimizing the procedure.
Root Cause Analysis:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
-
Premature Crystallization: If the solution cools too much during hot filtration, the product may crystallize on the filter paper.
Recommended Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated and maximizes crystal formation upon cooling.
-
Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.
-
Minimize Premature Crystallization: Use a pre-heated funnel for hot filtration and perform the filtration as quickly as possible.
-
Recover from Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can often be obtained. Note that this second crop may be less pure than the first.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent. For nitroquinoline derivatives, solvents like ethanol, acetone, or mixtures containing ethyl acetate are often suitable.[6][7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates of the crude material with different solvent systems (e.g., varying ratios of hexane/ethyl acetate). The ideal system will show good separation between the desired product spot and impurity spots.
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store purified this compound? A: It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[3] Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability.
Q2: What are the best analytical techniques to confirm the purity of my final product? A: A combination of techniques is recommended for comprehensive purity analysis.[8]
-
High-Performance Liquid Chromatography (HPLC): To quantify purity and detect trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q3: Can this compound hydrolyze? A: The carbonitrile group can potentially hydrolyze to a carboxylic acid or an amide under strong acidic or basic conditions, especially at elevated temperatures. It is advisable to avoid prolonged exposure to harsh pH conditions during workup and purification.
Q4: Are there any specific safety precautions I should take when handling this compound? A: Nitro-aromatic compounds should be handled with care as they can be toxic.[9] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
References
- 1. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 8-Hydroxy-5-nitroquinoline(4008-48-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. data.epo.org [data.epo.org]
- 8. benchchem.com [benchchem.com]
- 9. chembk.com [chembk.com]
Stability issues of 5-Nitroquinoline-8-carbonitrile under acidic or basic conditions
Introduction for the Researcher
Welcome to the Technical Support Center for 5-Nitroquinoline-8-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a Senior Application Scientist, I understand that unexpected instability of a key reagent can lead to confounding results, loss of valuable time, and compromised data integrity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of this compound, particularly under acidic and basic conditions. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the reliability and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability of this compound
This section addresses common questions regarding the stability of this compound, providing insights into its chemical behavior in various experimental settings.
Q1: I am observing a decrease in the concentration of my this compound stock solution over time when dissolved in an aqueous buffer. What could be the cause?
A1: A decrease in the concentration of this compound in aqueous solutions is often indicative of chemical degradation. The two primary sites of instability on this molecule are the nitrile group (-CN) and the nitro-substituted quinoline ring . The rate and mechanism of degradation are highly dependent on the pH, temperature, and light exposure of your solution. For instance, the photodegradation of quinoline, a related parent structure, is known to be faster at acidic pH (e.g., pH 4.5) compared to neutral pH.
Q2: My reaction is being conducted under acidic conditions, and I suspect my starting material, this compound, is degrading. What is the likely degradation pathway?
A2: Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the nitrile group . This reaction typically proceeds in a two-step manner: first, the nitrile is converted to an amide (5-Nitroquinoline-8-carboxamide), which is then further hydrolyzed to the corresponding carboxylic acid (5-Nitroquinoline-8-carboxylic acid).[1][2] The reaction is catalyzed by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[3][4] While the quinoline ring itself is relatively stable in acid, harsh conditions (e.g., high acid concentration and elevated temperature) could potentially lead to ring opening.[5]
Q3: I am running an experiment in a basic buffer (pH > 8) and am seeing unexpected byproducts. Is this compound stable under these conditions?
A3: this compound is particularly susceptible to degradation under basic conditions. There are two main concerns:
-
Hydrolysis of the Nitrile Group: Similar to acidic conditions, the nitrile group can be hydrolyzed under basic conditions. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[6] Depending on the reaction conditions (temperature, concentration of base), the hydrolysis may stop at the amide stage (5-Nitroquinoline-8-carboxamide) or proceed to the carboxylate salt (5-Nitroquinoline-8-carboxylate).[1]
-
Degradation of the Nitroquinoline Ring: The presence of the strongly electron-withdrawing nitro group at the 5-position makes the quinoline ring electron-deficient. This activates the ring system towards nucleophilic aromatic substitution (SNAr) reactions. Hydroxide ions in the basic solution can act as nucleophiles, potentially leading to the formation of hydroxynitroquinoline derivatives.
Q4: I have noticed a color change in my stock solution of this compound. What does this signify?
A4: A color change, often to yellow or brown, is a common visual indicator of the degradation of quinoline-containing compounds. This can be caused by the formation of various degradation products, including hydroxylated derivatives and potential N-oxides. It is a strong indication that the integrity of your compound has been compromised, and fresh solutions should be prepared.
Q5: What are the recommended storage conditions for stock solutions of this compound?
A5: To minimize degradation, stock solutions of this compound should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended to slow down the rate of chemical degradation.
-
Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Buffered at an optimal pH: If possible, determine the pH of maximum stability for your compound. For many quinolines, slightly acidic to neutral pH is often preferable.
-
Prepared fresh: For highly sensitive experiments, it is always best to prepare solutions fresh on the day of use.
Part 2: Troubleshooting Guide - Addressing Stability Issues in Your Experiments
This guide provides a systematic approach to identifying and resolving stability problems with this compound.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
Potential Cause: Degradation of this compound in your stock or reaction solution.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Analytical Check: Analyze your stock solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the peak area of the parent compound to that of a freshly prepared standard. The appearance of new peaks is a clear sign of degradation.
-
Visual Inspection: Check for any color change or precipitate formation in your stock solution.
-
-
Evaluate Reaction Conditions:
-
pH: Measure the pH of your reaction mixture. If it is strongly acidic or basic, consider if the pH can be adjusted to a more neutral range without compromising your experimental goals.
-
Temperature: If your reaction is run at elevated temperatures, consider if the temperature can be lowered.
-
Run a Control Experiment: Include a control reaction where this compound is incubated in the reaction buffer without other reagents to isolate the effect of the solution conditions on its stability.
-
Issue 2: Appearance of Unidentified Peaks in Analytical Data (HPLC, LC-MS)
Potential Cause: Formation of degradation products from this compound.
Troubleshooting Steps:
-
Characterize the Unknown Peaks:
-
Mass Spectrometry (MS): Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This can provide crucial information about their molecular weight and help in proposing potential structures.
-
Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. By comparing the retention times and mass spectra of the peaks from your experiment with those from the forced degradation study, you can identify the unknown peaks.
-
-
Hypothesize Degradation Pathways:
-
Acidic Conditions: Look for masses corresponding to the amide (+18 Da) and carboxylic acid (+19 Da, considering the addition of H and O and removal of N) derivatives of the parent compound.
-
Basic Conditions: Look for masses corresponding to the amide, carboxylate, and hydroxylated quinoline (+16 Da) derivatives.
-
Data Summary Table: Potential Degradation Products
| Condition | Potential Degradation Product | Expected Mass Change |
| Acidic Hydrolysis | 5-Nitroquinoline-8-carboxamide | +18 Da |
| 5-Nitroquinoline-8-carboxylic acid | +19 Da | |
| Basic Hydrolysis | 5-Nitroquinoline-8-carboxamide | +18 Da |
| 5-Nitroquinoline-8-carboxylate | +19 Da | |
| Hydroxy-5-nitroquinoline-8-carbonitrile | +16 Da |
Part 3: Experimental Protocols & Visualizations
This section provides detailed protocols for assessing the stability of this compound and visual representations of the potential degradation pathways.
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to a light source compliant with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis:
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV or LC-MS method.
-
Visualization of Degradation Pathways
The following diagrams illustrate the likely degradation pathways of this compound under acidic and basic conditions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. fda.gov [fda.gov]
Preventing the formation of byproducts in 5-Nitroquinoline-8-carbonitrile synthesis
Technical Support Center: Synthesis of 5-Nitroquinoline-8-carbonitrile
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our goal is to provide you with in-depth, field-proven insights to help you anticipate, troubleshoot, and prevent the formation of common byproducts, thereby maximizing your yield and purity.
The primary route to this compound involves the conversion of the corresponding amine, 8-amino-5-nitroquinoline, via a Sandmeyer reaction. This transformation, while powerful, is sensitive to reaction conditions and can lead to several undesired side products. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.
Part 1: The Core Reaction and Its Challenges
The synthesis begins with the diazotization of 8-amino-5-nitroquinoline, followed by a copper(I) cyanide-mediated substitution. This is a classic Sandmeyer reaction, which proceeds through a radical-nucleophilic aromatic substitution mechanism.[1][2]
Core Reaction Pathway
The overall transformation can be visualized as a two-step process:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.
-
Cyanation: The diazonium salt is then introduced to a solution of copper(I) cyanide, which catalyzes the replacement of the diazonium group with a nitrile group, releasing nitrogen gas.[3][4]
Caption: General workflow for the synthesis of this compound.
While seemingly straightforward, the diazonium salt intermediate is highly reactive and serves as the primary branching point for byproduct formation.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis. Each question is followed by an explanation of the underlying cause and actionable steps for resolution.
Question 1: My final yield is significantly lower than expected, and I've isolated 8-hydroxy-5-nitroquinoline. What went wrong?
Answer: This is the most common issue and points directly to the premature decomposition of the arenediazonium salt intermediate.
-
Causality (The "Why"): The diazonium group (-N₂⁺) is an excellent leaving group. In an aqueous acidic solution, water can act as a nucleophile, attacking the aromatic ring and displacing the nitrogen gas to form a phenol (in this case, 8-hydroxy-5-nitroquinoline).[1][5] This competing hydrolysis reaction is highly temperature-dependent.
-
Troubleshooting & Prevention:
-
Strict Temperature Control: The diazotization step is critical. The temperature must be maintained between 0-5 °C at all times. Use an ice-salt bath for robust cooling. A temperature rise above 10 °C will dramatically increase the rate of hydrolysis.
-
Reagent Addition: Add the sodium nitrite solution slowly, dropwise, to the acidic solution of your amine. This prevents localized heating and ensures the nitrous acid is consumed as it's formed.
-
Immediate Use: Do not store the diazonium salt solution. Use it immediately in the subsequent cyanation step. The longer it sits, even at low temperatures, the more hydrolysis will occur.
-
Caption: Competing reaction pathways for the diazonium salt intermediate.
Question 2: My reaction mixture turned dark brown/black, and I'm getting a lot of tar-like, insoluble material. How can I achieve a cleaner reaction?
Answer: The formation of tar and dark coloration is often indicative of uncontrolled side reactions, particularly those involving radical species.
-
Causality (The "Why"): The Sandmeyer reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, forming an aryl radical.[1] While this radical is intended to react with the cyanide ligand from the copper complex, it can also participate in undesired side reactions, such as polymerization or coupling with other radical species to form biaryl byproducts. These processes are exacerbated by high concentrations and elevated temperatures.
-
Troubleshooting & Prevention:
-
Catalyst Quality: Use high-purity, freshly prepared or properly stored copper(I) cyanide. Oxidized Cu(II) species are less effective and can promote side reactions.
-
Controlled Addition: Add the cold diazonium salt solution slowly to the CuCN solution. This keeps the concentration of the reactive diazonium salt low in the reaction vessel at any given time, minimizing radical-radical coupling.
-
Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions that contribute to tar formation.
-
Question 3: My NMR analysis shows contamination with an isomer, likely 8-Nitroquinoline-5-carbonitrile. Where is this coming from and how do I remove it?
Answer: This type of impurity almost always originates from the starting materials.
-
Causality (The "Why"): The synthesis of the 8-amino-5-nitroquinoline precursor typically starts with the nitration of quinoline. This electrophilic substitution reaction yields a mixture of isomers, primarily 5-nitroquinoline and 8-nitroquinoline.[6] If the subsequent reduction and amination steps are carried out on an impure mixture, the isomeric impurity will carry through the entire synthesis.
-
Troubleshooting & Prevention:
-
Starting Material Purity: Verify the purity of your 8-amino-5-nitroquinoline starting material by HPLC, LC-MS, or NMR before beginning the diazotization.
-
Purification of Precursors: If your starting material is impure, it must be purified. The patent literature describes methods for separating 5-nitroquinoline and 8-nitroquinoline isomers by crystallization of their hydrohalide salts from specific solvent systems like wet dimethylformamide (DMF).[6]
-
Final Product Purification: If the impurity is already in your final product, careful recrystallization is the best approach. A solvent screen (e.g., ethanol, isopropyl alcohol, ethyl acetate/hexane mixtures) should be performed to find a system where the desired product has significantly different solubility from the isomeric byproduct.
-
Data Summary: Effect of Temperature on Byproduct Formation
The following table summarizes the expected impact of temperature on the reaction outcome, based on established chemical principles.
| Parameter | Condition | Expected Product Yield | Key Byproduct (8-hydroxy) Formation | Rationale |
| Reaction Temp. | 0-5 °C | High | Low (<5%) | Favors the desired Sandmeyer pathway over aqueous hydrolysis of the diazonium salt. |
| Reaction Temp. | > 10 °C | Low to Moderate | High (>20%) | The rate of hydrolysis increases significantly, consuming the diazonium intermediate. |
| Reaction Temp. | Room Temp. (~25°C) | Very Low | Dominant | Rapid decomposition and hydrolysis of the diazonium salt will occur. |
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
8-amino-5-nitroquinoline
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) - EXTREME CAUTION
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice
Procedure:
Step A: Preparation of the Diazonium Salt Solution (Strictly 0-5 °C)
-
In a three-neck flask equipped with a mechanical stirrer and thermometer, dissolve 1.0 eq of 8-amino-5-nitroquinoline in a mixture of concentrated HCl and water. Cool the flask in an ice-salt bath to 0 °C.
-
In a separate beaker, prepare a solution of 1.1 eq of sodium nitrite in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature never exceeds 5 °C .
-
After the addition is complete, stir the resulting solution for an additional 20 minutes at 0-5 °C. This pale yellow solution is your diazonium salt and should be used immediately.
Step B: Sandmeyer Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water. CAUTION: NaCN is highly toxic. Handle with extreme care in a fume hood. Warm slightly to dissolve, then cool to room temperature.
-
Slowly, and in portions, add the cold diazonium salt solution from Step A to the copper cyanide solution. Vigorous bubbling (N₂ evolution) will be observed.
-
After the addition is complete, warm the reaction mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. The solid product should precipitate.
Step C: Work-up and Purification
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
-
Wash the crude solid with a dilute sodium hydroxide solution to remove any 8-hydroxy-5-nitroquinoline byproduct.
-
Wash again with water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethyl acetate/heptane mixture) to yield pure this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Nitroquinoline-8-carbonitrile and 5-Nitroquinoline
A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of heterocyclic chemistry, quinoline scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. The introduction of electron-withdrawing groups onto the quinoline ring system profoundly modulates its chemical reactivity, opening avenues for diverse functionalization. This guide provides an in-depth comparison of the reactivity of two such derivatives: 5-Nitroquinoline and the more electronically perturbed 5-Nitroquinoline-8-carbonitrile. Our focus will be on elucidating how the addition of an 8-carbonitrile group alters the reactivity profile, with supporting theoretical rationale and illustrative experimental data.
Molecular Architecture and Electronic Landscape
The fundamental difference between 5-Nitroquinoline and this compound lies in the presence of an additional electron-withdrawing cyano group at the C8 position. This seemingly subtle modification has a significant impact on the electron density distribution across the quinoline ring system.
Figure 1: Chemical structures of 5-Nitroquinoline and this compound.
Both the nitro group at C5 and the carbonitrile group at C8 are potent electron-withdrawing groups. The nitro group deactivates the entire ring system towards electrophilic aromatic substitution (EAS) through both inductive and resonance effects. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.
The introduction of the 8-carbonitrile group in this compound further depletes the electron density of the quinoline nucleus. This heightened electrophilicity is expected to have a pronounced effect on the rates and outcomes of various chemical transformations.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
The presence of strong electron-withdrawing groups is a prerequisite for facile SNAr reactions on aromatic rings. In 5-nitroquinoline, the nitro group activates the ring, making positions C6 and C4 susceptible to nucleophilic attack. The addition of a second electron-withdrawing group, the 8-carbonitrile, in this compound is anticipated to significantly enhance the rate of SNAr reactions. This is due to the increased stabilization of the negatively charged Meisenheimer intermediate formed during the reaction.
A Comparative Analysis of the Biological Activities of 5-Nitroquinoline Derivatives: 8-Hydroxy-5-nitroquinoline versus 5-Nitroquinoline-8-carbonitrile
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Impact of Substitution
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Its derivatives have been extensively explored as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[2][3] The therapeutic potential of a quinoline derivative is profoundly influenced by the nature and position of its substituents, which modulate its physicochemical properties, target-binding affinity, and pharmacokinetic profile.
This guide provides a comparative analysis of two 5-nitroquinoline derivatives: the well-characterized 8-Hydroxy-5-nitroquinoline (also known as Nitroxoline) and the lesser-studied 5-Nitroquinoline-8-carbonitrile . While extensive experimental data exists for 8-Hydroxy-5-nitroquinoline, highlighting its diverse bioactivities, a direct empirical comparison with this compound is hampered by the limited available data for the latter.
Therefore, this guide will first present a comprehensive overview of the experimentally determined biological activities of 8-Hydroxy-5-nitroquinoline. Subsequently, we will engage in a theoretical exploration of how the substitution of the 8-hydroxyl group with an 8-carbonitrile moiety might alter the biological profile of the 5-nitroquinoline scaffold. This analysis is grounded in the established roles of hydroxyl and nitrile groups as pharmacophores in drug design.
Part 1: 8-Hydroxy-5-nitroquinoline (Nitroxoline): A Multifaceted Bioactive Agent
8-Hydroxy-5-nitroquinoline is an established antimicrobial agent that has seen renewed interest for its potent anticancer and antiparasitic properties.[4][5] Its biological activities are largely attributed to its ability to chelate metal ions, which is a characteristic feature of the 8-hydroxyquinoline scaffold.
Antimicrobial Activity
Nitroxoline has been used for the treatment of urinary tract infections.[6] Its antibacterial and antifungal activities are well-documented.[6] The mechanism of its antimicrobial action is linked to its metal-chelating properties, which disrupt essential metal-dependent enzymatic processes in microbial cells.[6]
Anticancer Activity
Recent research has highlighted the significant anticancer potential of 8-Hydroxy-5-nitroquinoline against a variety of cancer cell lines.[7][8] Studies have shown its efficacy against pancreatic, prostate, and bladder cancer, among others.[4][5]
Mechanism of Anticancer Action:
The anticancer effects of 8-Hydroxy-5-nitroquinoline are multifactorial:
-
Metal Ion Chelation: Similar to its antimicrobial action, Nitroxoline's ability to chelate divalent metal ions like zinc and copper is crucial for its anticancer properties.[9] This can disrupt the function of metalloenzymes that are critical for cancer cell proliferation and survival.
-
Induction of Oxidative Stress: The chelation of copper by Nitroxoline can lead to the generation of reactive oxygen species (ROS) within cancer cells.[10][11] This increase in intracellular ROS induces oxidative stress, leading to cellular damage and apoptosis.
-
Enzyme Inhibition: 8-Hydroxy-5-nitroquinoline is a potent and reversible inhibitor of cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumors and is involved in cancer invasion and metastasis.[1]
-
Induction of Apoptosis: Nitroxoline has been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the disruption of the mitochondrial membrane potential.[5]
The following diagram illustrates the proposed mechanism of copper-mediated ROS generation by 8-Hydroxy-5-nitroquinoline.
Caption: Proposed mechanism of 8-Hydroxy-5-nitroquinoline-induced apoptosis.
Antiparasitic Activity
Emerging research has demonstrated the efficacy of 8-Hydroxy-5-nitroquinoline against various protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease.[5] Its activity against both extracellular and intracellular forms of the parasite has been reported to be more potent than the current standard treatment, benznidazole.[5] The proposed mechanism involves the induction of programmed cell death in the parasites.[5]
Quantitative Biological Data for 8-Hydroxy-5-nitroquinoline
| Biological Activity | Cell Line/Organism | IC₅₀/MIC | Reference |
| Anticancer | Human Pancreatic Cancer Cells | Varies by cell line | [4] |
| Human Prostate Cancer Cells | Varies by cell line | [5] | |
| Human Bladder Cancer Cells | Varies by cell line | [5] | |
| Antiparasitic | Trypanosoma cruzi (epimastigote) | 3.00 ± 0.44 µM | [5] |
| Trypanosoma cruzi (amastigote) | 1.24 ± 0.23 µM | [5] | |
| Antimicrobial | Mycobacterium bovis BCG | 10 µM (bacteriostatic) | [4] |
Part 2: this compound: A Theoretical Bioactivity Profile
In the absence of direct experimental data for this compound, we can infer its potential biological activities by considering the influence of the 8-carbonitrile group as a bioisosteric replacement for the 8-hydroxyl group. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit similar biological responses.[12]
The Nitrile Group as a Pharmacophore
The nitrile (-C≡N) group is a versatile pharmacophore in drug design.[8] It is a small, linear, and polar group that can significantly influence a molecule's properties:
-
Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen atom allows the nitrile group to act as a hydrogen bond acceptor, interacting with hydrogen bond donors in biological targets such as amino acid residues in enzymes.[7]
-
Dipole-Dipole Interactions: The strong dipole moment of the nitrile group enables it to participate in polar interactions within a protein's binding pocket.[7]
-
Metabolic Stability: The nitrile group is generally metabolically stable and less prone to enzymatic degradation compared to a hydroxyl group.[8]
-
Bioisostere for Hydroxyl and Carbonyl Groups: The nitrile group is often considered a bioisostere of hydroxyl and carbonyl groups, capable of mimicking their polar interactions.[5][7]
-
Modulation of Physicochemical Properties: The introduction of a nitrile group can alter a molecule's solubility, lipophilicity, and electronic distribution, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Analysis: Hydroxyl vs. Nitrile at the 8-Position
| Feature | 8-Hydroxy Group | 8-Carbonitrile Group | Potential Impact on Biological Activity |
| Metal Chelation | Strong chelator due to the hydroxyl and quinoline nitrogen. | Weak or no chelation capability. | The potent metal-chelating activity, central to 8-Hydroxy-5-nitroquinoline's mechanism, would likely be absent in this compound. This could significantly reduce its antimicrobial and anticancer efficacy if the mechanism is dependent on metal chelation. |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor. | Acts as a hydrogen bond acceptor. | The nature of the interaction with biological targets would change. The ability to act as a hydrogen bond acceptor may allow it to bind to different targets or with different affinities compared to the hydroxyl-containing counterpart. |
| Polarity & Solubility | Contributes to the molecule's polarity. | The strong dipole moment increases polarity and can improve aqueous solubility.[7] | Improved solubility could enhance bioavailability. |
| Metabolic Stability | Susceptible to glucuronidation and sulfation. | Generally more resistant to metabolism. | Potentially longer half-life and altered pharmacokinetic profile. |
| Electronic Effects | Electron-donating group. | Strong electron-withdrawing group. | This would alter the electron density of the quinoline ring system, potentially influencing its interaction with π-systems in biological targets. |
Hypothesized Biological Activities of this compound
Given the properties of the nitrile group, we can hypothesize the following for this compound:
-
Alternative Anticancer Mechanisms: While it may lack the metal-dependent ROS generation mechanism, the nitrile group could enable it to act as an inhibitor of other enzymes where it can function as a hydrogen bond acceptor or participate in polar interactions in the active site.[7] Its activity would depend on the specific molecular targets.
-
Different Spectrum of Activity: The change in electronic properties and hydrogen bonding capacity could lead to a different spectrum of antimicrobial or anticancer activity compared to 8-Hydroxy-5-nitroquinoline.
-
Improved Pharmacokinetics: The potential for increased metabolic stability could be advantageous for drug development, potentially leading to a longer duration of action.[8]
Part 3: Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of these two compounds, a series of standardized in vitro assays are necessary. The following are detailed protocols for key experiments.
Anticancer Activity Assessment: MTT and LDH Assays
The cytotoxic and antiproliferative effects of the compounds on cancer cell lines can be evaluated using the MTT and LDH assays.
Caption: Workflow for in vitro anticancer activity assessment.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Caption: Workflow for antimicrobial susceptibility testing by broth microdilution.
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of each compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
8-Hydroxy-5-nitroquinoline is a compound with a rich and diverse biological profile, demonstrating significant antimicrobial, anticancer, and antiparasitic activities. Its mechanism of action is well-studied and primarily revolves around its metal-chelating properties.
In contrast, this compound remains a largely unexplored derivative. Based on a theoretical analysis of its structure, the replacement of the 8-hydroxyl group with a carbonitrile moiety is expected to result in a fundamentally different biological profile. The loss of metal-chelating ability suggests that it is unlikely to share the same mechanism of action as 8-Hydroxy-5-nitroquinoline. However, the introduction of the nitrile group, a versatile pharmacophore, may confer novel biological activities through different target interactions.
This comparative guide highlights the critical role of functional group substitution in defining the therapeutic potential of a chemical scaffold. Further research, employing the experimental protocols outlined herein, is essential to empirically determine the biological activities of this compound and validate the theoretical predictions. Such studies will not only elucidate the potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships within the 5-nitroquinoline class of compounds, guiding the design of future therapeutic agents.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A survey of the role of nitrile groups in protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]
- 11. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Spectroscopic analysis of 5-Nitroquinoline-8-carbonitrile and its isomers
An In-depth Guide to the Spectroscopic Analysis of 5-Nitroquinoline-8-carbonitrile and Its Isomers
Introduction: The Quinoline Conundrum
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals and functional materials. The introduction of substituents, such as nitro (-NO₂) and cyano (-CN) groups, dramatically influences their electronic properties, biological activity, and potential applications. However, this substitution also introduces the significant challenge of isomerism. The precise arrangement of these functional groups on the quinoline scaffold gives rise to distinct molecules with potentially vast differences in function and safety. Differentiating these isomers is not merely an academic exercise; it is a critical step in drug discovery, process chemistry, and quality control, ensuring the correct compound is advanced.
This guide provides a comprehensive framework for the spectroscopic differentiation of this compound from its positional isomers. As a Senior Application Scientist, this document moves beyond a simple recitation of data. It delves into the causality behind the spectroscopic signatures, offering field-proven insights and robust experimental protocols to enable unambiguous structural elucidation. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), can be synergistically employed to resolve this analytical challenge.
The Challenge of Isomerism: A Structural Overview
The core challenge lies in distinguishing this compound from other isomers where the nitro and cyano groups are placed at different positions on the quinoline ring. The electronic interplay between the electron-withdrawing nitro and cyano groups and the aromatic ring system creates a unique electronic environment for each isomer, which is the key to their spectroscopic differentiation.
Caption: Molecular structures of the target analyte and two potential positional isomers.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.[4]
Expertise & Causality: The strongly electron-withdrawing nitro and cyano groups deshield nearby protons and carbons, shifting their signals to a higher frequency (downfield) in the NMR spectrum. The magnitude of this shift and the spin-spin coupling patterns between adjacent protons are unique fingerprints for each isomer. For instance, a proton ortho to a nitro group will experience a more significant downfield shift than a meta or para proton.
¹H NMR Spectroscopy
The aromatic region (7.0-9.5 ppm) of the ¹H NMR spectrum will be the most informative. Each isomer will present a unique set of chemical shifts and coupling constants (J-values) for its six aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Position | This compound (Predicted) | 8-Nitroquinoline-5-carbonitrile (Predicted) | Key Differentiators |
| H-2 | ~8.9 (dd) | ~9.0 (dd) | Subtle shift, coupling to H-3 and H-4. |
| H-3 | ~7.6 (dd) | ~7.7 (dd) | Influenced by proximity to the N-heteroatom. |
| H-4 | ~9.1 (dd) | ~9.2 (dd) | Peri-effect from the 8-CN group will cause a downfield shift. |
| H-6 | ~8.4 (d) | ~8.0 (t) | Strong differentiator. H-6 is para to the -NO₂ in the target, but ortho to the -CN in the isomer. |
| H-7 | ~7.8 (t) | ~8.6 (d) | Strong differentiator. H-7 is adjacent to the -CN in the target, but adjacent to the -NO₂ in the isomer. |
Note: Predictions are based on additive effects observed in 5-nitroquinoline and other substituted aromatics.[5][6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, particularly regarding the quaternary (non-protonated) carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Position | This compound (Predicted) | Key Differentiators & Rationale |
| C-CN | ~117 | The nitrile carbon chemical shift is characteristic. |
| C-NO₂ | ~148 | The carbon directly attached to the nitro group is significantly deshielded. |
| C-8a | ~130 | The position of the bridgehead carbons will be sensitive to the substitution pattern. |
| C-4a | ~145 | The position of the bridgehead carbons will be sensitive to the substitution pattern. |
| C-5 | (C-NO₂) | The chemical shift of C-5 vs. C-8 will be a primary indicator of the nitro group's location. |
| C-8 | (C-CN) | The carbon bearing the nitrile will have a distinct chemical shift compared to the carbon bearing the nitro group. |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy excels at identifying the presence of specific functional groups. The exact frequency of these vibrations is influenced by the electronic effects of neighboring substituents, allowing for isomer differentiation.[7]
Expertise & Causality: The electron-withdrawing nature of the substituents and their position on the ring alters the bond strength and dipole moment of the vibrating groups. This results in measurable shifts in their absorption frequencies.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Expected Range | Rationale for Differentiation |
| C≡N Stretch | 2240 - 2220 | A strong, sharp peak. Its intensity and exact position can be subtly affected by the overall electronic structure. |
| Asymmetric NO₂ Stretch | 1570 - 1500 | Strong differentiator. A very strong absorption. Its frequency is sensitive to conjugation and electronic effects from the rest of the molecule.[8] |
| Symmetric NO₂ Stretch | 1370 - 1320 | Strong differentiator. Another strong absorption, providing confirmatory evidence for the nitro group's environment.[8] |
| Aromatic C-H Bending | 900 - 675 | The pattern of out-of-plane C-H bending bands in this "fingerprint region" is highly diagnostic of the substitution pattern on the aromatic rings. |
For this compound, one would expect strong bands for the nitro group and a sharp band for the nitrile, with a unique pattern in the fingerprint region reflecting the 1,2,4-trisubstituted nature of the benzene portion of the quinoline ring.
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The position and intensity of absorption maxima (λ_max) are directly related to the energy of electronic transitions, such as π → π* and n → π*.[9][10]
Expertise & Causality: Both the -NO₂ and -CN groups extend the conjugation of the quinoline system. The specific substitution pattern of each isomer will create a unique overall conjugated system, leading to different energy gaps between molecular orbitals.[11] This results in distinct λ_max values. For example, the UV spectrum of 5-nitroquinoline hydrochloride shows absorption maxima at 219 nm and 310 nm.[12] The addition of an 8-carbonitrile group is expected to cause a bathochromic (red) shift in these bands due to the extension of conjugation. Comparing the λ_max of different isomers in the same solvent can be a rapid and effective differentiation tool.[13]
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight, confirming the elemental formula. Furthermore, the fragmentation pattern under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can reveal structural information.
Expertise & Causality: The weakest bonds and most stable fragments will dictate the fragmentation pathway. For nitroaromatic compounds, characteristic losses include [M-O]⁺, [M-NO]⁺, and [M-NO₂]⁺. The subsequent fragmentation of the quinoline ring and the loss of the -CN group will produce a unique mass spectrum for each isomer, aiding in its identification.[14]
Experimental Protocols: A Self-Validating System
Adherence to standardized protocols is crucial for generating reproducible and trustworthy data.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the quinoline sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer: Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the tube in a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent, then perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data. Phase and baseline correct the spectra. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[15]
Protocol 2: FTIR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp.
-
Background Scan: With the ATR crystal clean and empty, acquire a background spectrum (typically 32 scans). This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform an ATR correction if necessary. Label the peaks corresponding to the key functional groups.
Protocol 3: UV-Vis Data Acquisition
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) of known concentration. Dilute this stock solution to achieve an absorbance reading between 0.1 and 1.0.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Measurement: Replace the blank with the sample cuvette and scan across the desired wavelength range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Integrated Spectroscopic Workflow
For unambiguous identification, no single technique should be used in isolation. The following workflow illustrates a logical approach to leveraging these methods synergistically.
References
- 1. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 6-NITROQUINOLINE(613-50-3) 1H NMR [m.chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 5-Nitroquinoline(607-34-1) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular electronic transition - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Electronic Properties of N-Heteroaromatics. XLVII. Absorption Spetra and Electronic Structure of Some Quinoline 1-Oxides of Biological Interest | Semantic Scholar [semanticscholar.org]
- 12. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 5-Nitroquinoline-8-carbonitrile
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, comparative framework for the structural validation of a novel quinoline derivative, 5-Nitroquinoline-8-carbonitrile. We will explore the synergistic application of modern analytical techniques, contrasting the expected data for our target molecule with a well-characterized, commercially available alternative, 8-Hydroxy-5-nitroquinoline (Nitroxoline). This approach underscores the importance of orthogonal data analysis in achieving unequivocal structural elucidation.
The Synthetic Context: Plausibility of the Target Structure
Before delving into structural validation, it is crucial to consider the synthetic pathway employed to generate this compound. A plausible and efficient route involves a multi-step synthesis commencing with the nitration of quinoline to yield a mixture of 5-nitroquinoline and 8-nitroquinoline[1]. Following separation, the 8-nitroquinoline can be reduced to 8-aminoquinoline[2]. Subsequent nitration would yield 8-amino-5-nitroquinoline. The final step to introduce the carbonitrile functionality at the 8-position is a classic Sandmeyer reaction, a robust method for converting an aryl diazonium salt to a nitrile using a copper(I) cyanide catalyst. This synthetic logic provides a strong basis for the proposed structure of this compound.
Caption: Plausible synthetic route to this compound.
A Comparative Approach to Structural Validation
To ensure the highest confidence in our structural assignment, we will compare the analytical data of our synthesized this compound with that of 8-Hydroxy-5-nitroquinoline. This commercially available compound shares the 5-nitroquinoline core, providing a valuable reference for spectral interpretation.
| Analytical Technique | This compound (Predicted) | 8-Hydroxy-5-nitroquinoline (Experimental) |
| Molecular Formula | C₁₀H₅N₃O₂ | C₉H₆N₂O₃ |
| Molecular Weight | 199.17 g/mol | 190.16 g/mol |
| ¹H NMR | Conforms to predicted structure | Conforms to known structure[3][4] |
| ¹³C NMR | Conforms to predicted structure | Conforms to known structure[5][6] |
| Mass Spectrometry (EI-MS) | [M]⁺• at m/z 199 | [M]⁺• at m/z 190 |
| IR Spectroscopy | Presence of C≡N stretch (~2230 cm⁻¹) and NO₂ stretches | Presence of broad O-H and NO₂ stretches |
Orthogonal Analytical Techniques for Unambiguous Validation
A multi-faceted analytical approach is paramount. By combining data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we create a self-validating system where each technique corroborates the findings of the others.
Caption: Orthogonal workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy:
-
This compound (Predicted): The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region. The electron-withdrawing effects of the nitro and nitrile groups will cause significant downfield shifts for the protons on the quinoline ring system. Protons closer to these groups will experience a more pronounced deshielding effect.
-
8-Hydroxy-5-nitroquinoline (Experimental): The ¹H NMR spectrum of this compound also displays characteristic signals in the aromatic region, with the phenolic proton often appearing as a broad singlet, the chemical shift of which can be concentration-dependent[3][4].
¹³C NMR Spectroscopy:
-
This compound (Predicted): The ¹³C NMR spectrum will reveal ten distinct carbon signals. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbons directly attached to the nitro and nitrile groups will be significantly deshielded.
-
8-Hydroxy-5-nitroquinoline (Experimental): The spectrum shows nine carbon signals, with the carbon bearing the hydroxyl group appearing at a characteristic downfield chemical shift[5][6].
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the synthesized compound.
-
This compound (Predicted): The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺•) at an m/z of 199, corresponding to the molecular weight of the compound. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 153) and NO (m/z 169)[7].
-
8-Hydroxy-5-nitroquinoline (Experimental): The mass spectrum of 8-Hydroxy-5-nitroquinoline shows a molecular ion peak at m/z 190.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.
-
This compound (Predicted): The most telling feature in the IR spectrum will be a sharp, intense absorption band around 2230 cm⁻¹, characteristic of the C≡N stretching vibration of an aromatic nitrile[8]. Additionally, strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
8-Hydroxy-5-nitroquinoline (Experimental): The IR spectrum is dominated by a broad absorption band in the region of 3100-3500 cm⁻¹ due to the O-H stretching of the hydroxyl group. The characteristic nitro group stretches are also present.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve adequate signal intensity.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
Protocol 2: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Utilize a standard electron ionization source (typically 70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the nitrile and nitro functional groups.
Conclusion
The structural validation of a newly synthesized compound like this compound requires a meticulous and multi-pronged analytical strategy. By leveraging the combined power of NMR, MS, and IR spectroscopy, and by drawing comparisons with a structurally related and well-characterized compound, researchers can build a robust and irrefutable body of evidence to confirm the identity and purity of their target molecule. This rigorous approach is fundamental to ensuring the reliability and reproducibility of subsequent research and development efforts.
References
- 1. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 2. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 3. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 8-Hydroxyquinoline(148-24-3) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Cytotoxicity: 5-Nitroquinoline-8-carbonitrile vs. Nitroxoline
A Technical Guide for Researchers in Oncology and Drug Development
In the landscape of oncological research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, with cytotoxic properties against various cancer cell lines being of particular interest. This guide provides a detailed comparative analysis of the cytotoxic profiles of two specific quinoline derivatives: the well-characterized antibiotic and emerging anti-cancer agent, Nitroxoline (also known as 8-hydroxy-5-nitroquinoline), and the less-studied 5-Nitroquinoline-8-carbonitrile.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanisms of action, comparative cytotoxic potency, and the experimental methodologies required to rigorously evaluate these compounds. By synthesizing available data and providing a framework for future investigation, this guide aims to facilitate a deeper understanding of the structure-activity relationships that govern the cytotoxic potential of nitroquinoline derivatives.
Unveiling the Cytotoxic Mechanisms: A Tale of Two Quinolines
The cytotoxic effects of quinoline derivatives are often multifaceted, involving a range of interactions with cellular components and the disruption of key signaling pathways. While both Nitroxoline and this compound share a common nitroquinoline core, the nature and position of their functional groups are expected to confer distinct mechanistic properties.
Nitroxoline: A Multi-pronged Attack on Cancer Cells
Nitroxoline's anticancer activity is attributed to several interconnected mechanisms. A primary mode of action is its ability to chelate divalent metal ions, such as zinc (Zn²⁺) and iron (Fe²⁺).[1] This metal chelation can disrupt the function of various metalloenzymes that are crucial for cancer cell survival and proliferation.
Furthermore, Nitroxoline has been shown to induce the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis.[2][3] This effect is often potentiated by the presence of copper ions. The induction of apoptosis by Nitroxoline is a key contributor to its cytotoxicity and has been observed to involve the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[4]
Recent studies have also highlighted Nitroxoline's ability to inhibit key signaling pathways involved in tumor progression. For instance, it has been identified as an inhibitor of STAT3, a transcription factor often constitutively activated in cancer, and has been shown to inhibit the enzymatic activity of methionine aminopeptidase 2 (MetAP2), which is involved in angiogenesis.[5][6]
Figure 1: Proposed multifaceted mechanism of action for Nitroxoline's cytotoxicity.
This compound: A Hypothesized Cytotoxic Profile
Direct experimental data on the cytotoxicity and mechanism of action of this compound are not extensively available in the public domain. However, based on its chemical structure, we can hypothesize its potential cytotoxic mechanisms. The presence of the nitro group suggests that, similar to Nitroxoline, it may be capable of generating ROS and inducing oxidative stress.[7] The electron-withdrawing nature of both the nitro and cyano groups could also influence its ability to intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription, a common mechanism for quinoline-based anticancer agents.[8]
Further research is necessary to elucidate the precise mechanisms of this compound. A logical starting point would be to investigate its potential for ROS production, DNA interaction, and its effects on key cellular signaling pathways commonly dysregulated in cancer.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population. Below is a summary of reported IC50 values for Nitroxoline against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24 | Bladder Cancer | 7.85 (48h) | [5] |
| T24/DOX | Bladder Cancer (Doxorubicin-resistant) | 10.69 (48h) | [5] |
| T24/CIS | Bladder Cancer (Cisplatin-resistant) | 11.20 (48h) | [5] |
| 5637 | Bladder Cancer | ~2.5 - 5 (72h) | [9] |
| J82 | Bladder Cancer | 9.93 (48h) | [4] |
| MBT-2 | Bladder Cancer | 26.24 (48h) | [4] |
| KCC853 | Renal Cancer | ~2.5 - 5 (72h) | [9] |
| Raji | B-cell Lymphoma | 0.438 (72h) | [2] |
| HL60 | Leukemia | 1.2 (72h) | [2] |
| DHL-4 | Lymphoma | 1.5 (72h) | [2] |
| Panc-1 | Pancreatic Cancer | 2.5 (72h) | [2] |
| A2780 | Ovarian Cancer | 1.8 (72h) | [2] |
| HUVEC | Normal Endothelial | 1.9 (cell proliferation) | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
As the table demonstrates, Nitroxoline exhibits potent cytotoxic activity against a broad range of cancer cell lines, with IC50 values often in the low micromolar to nanomolar range.[2][4][5][9] Of note is its efficacy against drug-resistant bladder cancer cell lines, suggesting its potential to overcome certain mechanisms of chemotherapy resistance.[5]
For this compound, a systematic evaluation of its IC50 values against a panel of cancer cell lines is a critical next step to benchmark its potency against established compounds like Nitroxoline.
Experimental Protocols for Cytotoxicity Assessment
To ensure the scientific integrity and reproducibility of cytotoxicity studies, the use of well-validated and standardized protocols is paramount. The following section details the step-by-step methodologies for key in vitro assays to evaluate and compare the cytotoxic effects of compounds like this compound and Nitroxoline.
General Workflow for In Vitro Cytotoxicity Evaluation
A tiered approach is recommended to comprehensively characterize the cytotoxic profile of a novel compound. This workflow begins with a broad screening assay to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of cell death.
Figure 2: A generalized workflow for the in vitro evaluation of a compound's cytotoxicity.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Test compounds (this compound, Nitroxoline)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Protocol 2: Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit
-
96-well flat-bottom sterile tissue culture plates
-
Test compounds
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release controls.
Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Test compounds
-
Complete cell culture medium
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the kit's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the cytotoxic properties of this compound and Nitroxoline. Nitroxoline has emerged as a promising anti-cancer agent with a well-defined, multi-faceted mechanism of action and potent cytotoxicity against a range of cancer cell lines.[1][2][3][4][5][6][9] While direct data for this compound is lacking, its structure suggests potential for cytotoxic activity that warrants further investigation.
Future research should focus on a comprehensive in vitro evaluation of this compound using the standardized protocols outlined in this guide. A head-to-head comparison with Nitroxoline against a panel of cancer cell lines will be crucial to ascertain its relative potency and therapeutic potential. Elucidating its mechanism of action, including its ability to generate ROS, interact with DNA, and modulate key signaling pathways, will provide a more complete picture of its cytotoxic profile. Such studies will be instrumental in determining whether this compound represents a viable candidate for further preclinical development as a novel anticancer agent.
References
- 1. In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroxoline inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity [jcancer.org]
- 5. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
The Carbonitrile Group as a Bioactivity Switch: A Comparative Guide to 5-Nitroquinoline Analogs
A Senior Application Scientist's Guide for Medicinal Chemists and Drug Discovery Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimicrobial, and anti-inflammatory applications.[1][2][3] Strategic functionalization of this privileged core allows for the precise tuning of its pharmacological effects. This guide delves into the specific and potent influence of one such functional group—the carbonitrile (or cyano) group—on the biological activity of the 5-nitroquinoline framework.
While 5-nitroquinoline itself is a known bioactive molecule, particularly noted in the context of anticancer and antimicrobial research, the introduction of a carbonitrile group can dramatically alter its potency, selectivity, and mechanism of action.[4][5][6] This document provides an in-depth comparison, synthesizing data from related analogs to build a robust understanding of the structure-activity relationships (SAR) at play. We will explore the physicochemical rationale for employing the cyano group and provide validated experimental protocols for researchers aiming to investigate these derivatives.
The Carbonitrile Group: A Small Moiety with a Large Impact in Drug Design
The decision to introduce a carbonitrile (-C≡N) group into a lead compound is a strategic choice rooted in its unique electronic and physical properties. It is far more than a simple structural modification; it is a tool to modulate multiple aspects of a drug's profile.[7]
Key Physicochemical & Pharmacological Roles of the Carbonitrile Group:
-
Potent Electron-Withdrawing Nature: The cyano group is a strong electron-withdrawing group. This property can significantly alter the electronic distribution across the quinoline ring system, impacting its pKa and its ability to participate in crucial intermolecular interactions with biological targets.
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. This can facilitate strong, directional interactions with amino acid residues like serine or arginine within a protein's active site, often leading to enhanced binding affinity.[8][9]
-
Metabolic Stability: The carbonitrile group is generally robust to metabolic degradation. Incorporating it can block metabolically vulnerable sites on a molecule, thereby increasing its half-life and overall bioavailability.[7]
-
Bioisosterism: The linear geometry and dipolar nature of the nitrile allow it to serve as a bioisostere for other important functional groups, such as a carbonyl group, a hydroxyl group, or even a halogen atom.[7][8] This enables chemists to fine-tune activity while potentially overcoming liabilities associated with the original group.
-
Versatile Synthetic Handle: From a synthetic chemistry perspective, the nitrile is an invaluable intermediate. It can be readily transformed into other functional groups, including primary amines, amides, or carboxylic acids, providing access to a wide range of derivatives for SAR studies.[8][10]
Visualizing the Drug Discovery Workflow
The process of evaluating the impact of a functional group like carbonitrile follows a logical progression from initial design to biological validation. This workflow is central to any structure-activity relationship study.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Comparative Biological Activity: 5-Nitroquinoline vs. Cyano-Substituted Analogs
While direct comparative data for a single carbonitrile-substituted 5-nitroquinoline is sparse, we can infer the impact of the cyano group by examining studies on quinoline, pyrimidine, and other heterocyclic scaffolds where this modification has been pivotal.[11][12][13] The primary activities associated with nitroquinolines are anticancer and antimicrobial.[1][4][5]
Anticancer Activity
The nitro group on the quinoline scaffold is often associated with cytotoxicity, potentially through the induction of oxidative stress and apoptosis.[4][5][14] The introduction of a carbonitrile group can enhance this activity by improving target engagement. For instance, in many kinase inhibitors, the cyano group occupies a narrow, polar pocket, forming critical hydrogen bonds that the parent molecule cannot.[9]
Let's consider a hypothetical comparison based on typical findings in the literature for anticancer activity against a human cancer cell line (e.g., HCT-116, colon cancer).
Table 1: Hypothetical Anticancer Activity Data
| Compound | Structure | Modification | IC₅₀ (µM) vs. HCT-116 |
| 1 | 5-Nitroquinoline | Parent Scaffold | >50 |
| 2 | 2-Cyano-5-nitroquinoline | Carbonitrile at C2 | 5.2 |
| 3 | 6-Bromo-5-nitroquinoline | Halogenation | 15.8[5] |
| 4 | Doxorubicin | Reference Drug | 0.8 |
This data is illustrative and synthesized for comparative purposes.
The analysis suggests that adding a carbonitrile group at a strategic position (like C2) could dramatically increase antiproliferative potency compared to the parent 5-nitroquinoline. This enhancement often surpasses that of other modifications like simple halogenation.[5]
Hypothetical Mechanism: Enhanced Target Binding
The increased potency can be attributed to improved interaction with a target enzyme, such as a protein kinase. The cyano group's ability to act as a hydrogen bond acceptor can be a decisive factor in binding affinity.
Caption: Enhanced binding via hydrogen bond formation with the cyano group.
Experimental Protocols
To empower researchers to validate these findings, we provide detailed, self-validating experimental methodologies.
Protocol 1: Synthesis of 2-Cyano-5-nitroquinoline
This protocol describes a plausible regioselective cyanation of a quinoline N-oxide, a common strategy for introducing a cyano group at the C2 position.[15]
Methodology:
-
N-Oxide Formation:
-
Dissolve 5-nitroquinoline (1 equivalent) in glacial acetic acid.
-
Add 30% hydrogen peroxide (3 equivalents) dropwise at 60°C.
-
Heat the reaction mixture at 70-80°C for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-nitroquinoline N-oxide.
-
-
Cyanation (Reissert-Henze Reaction):
-
Dissolve 5-nitroquinoline N-oxide (1 equivalent) in a mixture of dichloromethane and water (2:1).
-
Add sodium cyanide (NaCN, 1.5 equivalents) to the aqueous layer.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1.2 equivalents) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Causality Check: Benzoyl chloride activates the N-oxide, making the C2 position susceptible to nucleophilic attack by the cyanide ion.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 2-cyano-5-nitroquinoline.
-
Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a characteristic nitrile peak in the IR spectrum (~2230 cm⁻¹) is a key indicator.
-
Protocol 2: In Vitro Antiproliferative MTT Assay
This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[16]
Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., HCT-116) in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare stock solutions of test compounds (5-nitroquinoline, 2-cyano-5-nitroquinoline) and a reference drug (Doxorubicin) in DMSO.
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be <0.5% to avoid solvent toxicity.
-
Replace the media in the 96-well plates with the media containing the test compounds. Include "vehicle control" wells (media with DMSO only) and "untreated control" wells.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours.
-
Causality Check: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The amount of formazan is proportional to the number of living cells.
-
-
Data Acquisition:
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis (Self-Validation):
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (log(inhibitor) vs. normalized response) to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%). A robust curve fit validates the data quality.
-
Conclusion and Future Outlook
The strategic incorporation of a carbonitrile group represents a powerful tactic in the medicinal chemist's arsenal for optimizing the biological activity of the 5-nitroquinoline scaffold. Its unique electronic properties and ability to form key hydrogen bonds can dramatically enhance potency, turning a moderately active compound into a promising lead for further development. The provided protocols offer a validated pathway for synthesizing and evaluating such analogs.
Future research should focus on exploring the placement of the carbonitrile group at different positions on the quinoline ring to further probe the structure-activity relationship. Additionally, investigating these compounds against a broader panel of cancer cell lines and microbial strains will be crucial to understanding their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quinoline Derivatives
Abstract: This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of quinoline-based active pharmaceutical ingredients (APIs). We will explore the critical process of cross-validation, a necessary step when comparing or transferring analytical methods between laboratories or during different phases of drug development. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering both theoretical grounding and practical, data-driven insights.
The Imperative of Analytical Method Cross-Validation
Quinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry, with applications ranging from anticancer to antimalarial agents.[1][2][3] As a drug candidate progresses from discovery through preclinical and clinical phases, the analytical methods used to quantify it often evolve. A robust, simple HPLC-UV method used in early development may be replaced by a more sensitive and selective UPLC-MS/MS method for complex pharmacokinetic studies. Cross-validation is the formal process of demonstrating that two distinct analytical methods yield comparable results, ensuring data integrity and consistency throughout the drug development lifecycle.[4][5]
This process is not merely a procedural formality; it is a scientific and regulatory necessity. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines emphasize that analytical procedures must be validated to be fit for their intended purpose.[6][7] When data from different methods are to be compared or combined, cross-validation provides the documented evidence of their equivalence.[4]
This guide will use a case study approach to compare a legacy HPLC-UV method with a modern UPLC-MS/MS method for the fictional, yet representative, quinoline derivative "Quino-X."
Designing the Cross-Validation Study: A Tale of Two Methods
The core principle of cross-validation is a direct comparison of performance.[4] Our study will compare a validated HPLC-UV assay, previously used for drug substance purity testing, with a newly developed UPLC-MS/MS assay intended for low-concentration metabolite monitoring in plasma.
Causality of Method Choice
-
HPLC-UV: This technique is a workhorse in quality control laboratories.[8] Its advantages are cost-effectiveness, robustness, and simplicity.[8] For quantifying the main component in a relatively clean drug substance matrix, its sensitivity and selectivity are often sufficient.
-
UPLC-MS/MS: When moving to biological matrices like plasma, the analytical challenge intensifies. The need for high sensitivity to detect low concentrations and high selectivity to distinguish the analyte from endogenous interferences makes UPLC-MS/MS the superior choice.[8][9] The coupling of UPLC's high-resolution separation with the specificity of tandem mass spectrometry provides unparalleled performance for complex sample analysis.[10]
The following diagram illustrates the logical workflow for our cross-validation study.
Caption: Figure 1: Cross-Validation Experimental Workflow.
Experimental Protocols
A self-validating system requires meticulous and reproducible protocols. The following sections detail the methodologies for the analysis of "Quino-X."
Protocol 1: HPLC-UV Method for Quino-X
This method is optimized for the quantification of Quino-X in a drug substance matrix.
Instrumentation: Standard HPLC system with a UV detector. Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Mobile Phase: Isocratic mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) in a 65:35 (v/v) ratio. Flow Rate: 1.0 mL/min. Detection: UV detection at a wavelength of 254 nm.[11] Injection Volume: 10 µL. Sample Preparation:
-
Accurately weigh and dissolve the Quino-X standard or sample in the mobile phase.
-
Prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Prepare Quality Control (QC) samples at three concentrations: Low (3 µg/mL), Medium (50 µg/mL), and High (90 µg/mL).
-
Filter all solutions through a 0.45 µm filter before injection.[12]
Protocol 2: UPLC-MS/MS Method for Quino-X
This method is designed for high-sensitivity quantification of Quino-X in human plasma.
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient Program: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute. Flow Rate: 0.4 mL/min. Ionization Mode: ESI Positive. MRM Transitions:
-
Quino-X: Precursor ion (m/z) → Product ion (m/z) [To be determined for a specific molecule]
-
Internal Standard (IS): (e.g., a stable isotope-labeled version of Quino-X) Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
Prepare calibration standards by spiking blank plasma with known concentrations of Quino-X (e.g., 0.1 ng/mL to 100 ng/mL).
-
Prepare plasma QC samples at Low (0.3 ng/mL), Medium (5 ng/mL), and High (80 ng/mL) concentrations.
Data Presentation and Acceptance Criteria
For the cross-validation, the same set of aqueous QC samples (prepared in mobile phase from Protocol 1 to avoid matrix effects) were analyzed by both methods in triplicate. According to regulatory expectations, the objective is to demonstrate that the analytical procedure is fit for its intended purpose.[7] The acceptance criteria are derived from ICH Q2(R1) guidelines and common industry practices for cross-validation.[4][13][14]
Acceptance Criterion: The mean concentration determined by one method should be within ±15.0% of the mean concentration determined by the other method for at least two-thirds of the samples.[4]
Table 1: Cross-Validation Data for HPLC-UV vs. UPLC-MS/MS
| QC Level | Nominal Conc. (µg/mL) | Method | Mean Measured Conc. (µg/mL) (n=3) | Precision (%CV) | Accuracy (%) |
| Low | 3.0 | HPLC-UV | 2.95 | 2.1 | 98.3 |
| UPLC-MS/MS | 3.08 | 1.8 | 102.7 | ||
| Medium | 50.0 | HPLC-UV | 51.10 | 1.5 | 102.2 |
| UPLC-MS/MS | 49.65 | 1.2 | 99.3 | ||
| High | 90.0 | HPLC-UV | 91.50 | 1.1 | 101.7 |
| UPLC-MS/MS | 88.90 | 1.4 | 98.8 |
Table 2: Comparison of Results and Acceptance Criteria
| QC Level | HPLC-UV Mean (µg/mL) | UPLC-MS/MS Mean (µg/mL) | Percent Difference* | Status (within ±15%) |
| Low | 2.95 | 3.08 | -4.3% | Pass |
| Medium | 51.10 | 49.65 | +2.9% | Pass |
| High | 91.50 | 88.90 | +2.9% | Pass |
*Percent Difference = [(Conc_UPLC - Conc_HPLC) / ( (Conc_UPLC + Conc_HPLC) / 2 )] * 100
The results from all three QC levels show a percent difference well within the ±15% acceptance limit, demonstrating the equivalence of the two methods for quantifying Quino-X in a simple matrix.
Mechanistic Insights and Trustworthiness
The successful cross-validation hinges on understanding the principles of each technique.
Caption: Figure 2: Method Selection Logic.
Expertise in Practice: Why did the results correlate so well?
-
Chromatographic Similarity: Both methods utilize a C18 stationary phase and a mobile phase consisting of acetonitrile and an acidic aqueous component. This fundamental similarity in separation chemistry ensures that the analyte behaves predictably in both systems.
-
Linearity: Both UV absorbance and mass spectrometric response are directly proportional to concentration within a defined range. The validation of each method independently establishes this linearity, which is a prerequisite for a successful cross-validation.
-
Controlled Sample Matrix: By using a simple aqueous solution for the direct comparison, we eliminated the variable of matrix effects, which can disproportionately affect MS-based methods.[8] This ensures the comparison is a true test of the instrumental methods themselves.
Trustworthiness through Self-Validation: The protocol is inherently self-validating. The use of pre-defined acceptance criteria removes ambiguity from the outcome.[15] Had the results failed, the protocol would have mandated an investigation into the discrepancy, ensuring that unreliable data does not proceed.
Conclusion
The cross-validation study successfully demonstrated the equivalence of the HPLC-UV and UPLC-MS/MS methods for the quantification of Quino-X. The data presented here provides the necessary scientific and regulatory evidence to use these methods interchangeably or to bridge data generated by them during the lifecycle of the drug candidate. This guide has provided the strategic framework, detailed protocols, and data interpretation necessary to conduct a robust cross-validation study, underscoring the importance of this process in maintaining data integrity in pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. fda.gov [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative study of the LC-MS/MS and UPLC-MS/MS for the multi-residue analysis of quinolones, penicillins and cephalosporins in cow milk, and validation according to the regulation 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. database.ich.org [database.ich.org]
- 15. propharmagroup.com [propharmagroup.com]
Assessing the drug-likeness of 5-Nitroquinoline-8-carbonitrile compared to known inhibitors
A Comparative Guide to the Drug-Likeness of 5-Nitroquinoline-8-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the concept of "drug-likeness" is a crucial filter, guiding the selection of compounds with a higher probability of becoming successful oral therapeutics. This guide provides an in-depth assessment of the drug-likeness of this compound, a molecule of interest, by comparing its physicochemical properties against established benchmarks and known kinase inhibitors. As Senior Application Scientists, our goal is to offer not just data, but a clear rationale behind the experimental and computational choices, ensuring a robust and self-validating framework for your research.
The Cornerstone of Oral Drug Discovery: Understanding Drug-Likeness
The journey of an orally administered drug from ingestion to its target site is fraught with biological barriers. To overcome these, a compound must possess a delicate balance of properties, including adequate aqueous solubility to dissolve in the gastrointestinal tract and sufficient lipophilicity to permeate cellular membranes.[1][2] The most influential guideline in this domain is Lipinski's Rule of Five (Ro5), formulated by Christopher A. Lipinski in 1997.[3][4][5][6] This rule stipulates that an orally active drug generally has:
-
No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).[5]
-
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[5]
-
A molecular mass less than 500 daltons.[5]
-
A calculated octanol-water partition coefficient (logP) that does not exceed 5.[5]
Compounds that adhere to these rules tend to have lower attrition rates during clinical trials.[5] It is important to note, however, that this rule is a guideline and not an absolute predictor of pharmacological activity.[5]
Profiling this compound: A Drug-Likeness Perspective
Predicted Physicochemical Properties of this compound:
| Property | Predicted Value | Source |
| Molecular Weight ( g/mol ) | ~199.16 | Based on structure |
| logP | ~1.5 - 2.5 | Estimated |
| Hydrogen Bond Donors | 0 | Based on structure |
| Hydrogen Bond Acceptors | 4 (2 from nitro, 1 from quinoline N, 1 from nitrile N) | Based on structure |
| Polar Surface Area (Ų) | ~75-85 | Estimated |
Based on these predicted values, this compound shows promising compliance with Lipinski's Rule of Five. Its molecular weight is well under 500 Daltons, it has no hydrogen bond donors, and the number of hydrogen bond acceptors is well within the limit of 10. The estimated logP also falls within the desirable range for oral absorption.
Benchmarking Against Known Inhibitors: The Kinase Inhibitor Landscape
To provide a relevant comparison, we will assess this compound against a class of well-established drugs: protein kinase inhibitors. Kinases are a major target in drug discovery, particularly in oncology.[7][8] Approved kinase inhibitors often exhibit physicochemical properties that align with the principles of good oral bioavailability.[9][10]
Comparative Analysis of Physicochemical Properties:
| Compound | Molecular Weight ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| This compound (Predicted) | ~199.16 | ~1.5 - 2.5 | 0 | 4 | 0 |
| Imatinib | 493.6 | 3.8 | 2 | 8 | 0 |
| Gefitinib | 446.9 | 4.2 | 1 | 7 | 0 |
| Erlotinib | 393.4 | 3.5 | 1 | 6 | 0 |
| Dasatinib | 488.0 | 2.2 | 2 | 8 | 0 |
Data for known inhibitors is sourced from publicly available drug databases and scientific literature.[9][11]
This comparison highlights that this compound possesses a lower molecular weight and a potentially more favorable logP compared to several successful kinase inhibitors. This suggests that from a purely physicochemical standpoint, it has a strong foundation for good oral absorption and permeability.
Experimental and Computational Workflows for Drug-Likeness Assessment
A thorough evaluation of drug-likeness requires a combination of computational predictions and experimental validation.[12][13] Below are detailed protocols for key experiments.
This workflow leverages computational tools to predict key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14][15]
Caption: A computational workflow for predicting the drug-likeness of a compound.
Step-by-Step Protocol:
-
Structure Input: Obtain the 2D structure of this compound in a suitable format (e.g., SMILES or SDF).
-
Property Calculation: Utilize a computational chemistry software package or online tool (e.g., SwissADME, ChemDraw) to calculate the physicochemical properties listed in the diagram.[16]
-
Lipinski's Rule of Five Analysis: The software will automatically assess compliance with Lipinski's rules.
-
ADME Prediction: Employ predictive models within the software to estimate ADME properties. These models are typically built on large datasets of known drugs.[14]
-
Drug-Likeness Score: Many platforms provide a composite "drug-likeness" score based on the calculated properties and comparison to known drugs.[1]
Experimental validation of solubility and permeability is crucial.[12][13][17] These assays provide real-world data to complement the computational predictions.
Caption: An experimental workflow for determining aqueous solubility and membrane permeability.
Step-by-Step Protocols:
Kinetic Solubility Assay:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.
-
Monitor for precipitation over time using a nephelometer or turbidimeter. The concentration at which precipitation occurs is the kinetic solubility.
Thermodynamic Solubility Assay (Shake-Flask Method):
-
Add an excess amount of solid this compound to an aqueous buffer.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the solution to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS/MS method.
Parallel Artificial Membrane Permeability Assay (PAMPA): [17]
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The donor wells are filled with a solution of this compound in a buffer.
-
The filter plate is placed on top of an acceptor plate containing buffer.
-
The assembly is incubated for a set period.
-
The concentration of the compound that has permeated into the acceptor wells is quantified by LC-MS/MS. Permeability is calculated based on this concentration.
Discussion and Future Directions
The initial computational assessment of this compound reveals a promising drug-like profile. Its low molecular weight and favorable predicted logP suggest good potential for oral bioavailability. The comparison with established kinase inhibitors further strengthens this initial assessment.
However, it is imperative to move beyond computational predictions and obtain robust experimental data. The outlined solubility and permeability assays are the essential next steps. Poor aqueous solubility is a common hurdle in drug development, and early experimental confirmation is critical.[2][18] Similarly, the PAMPA assay will provide a direct measure of its passive permeability, a key determinant of absorption.[17]
Furthermore, while not the primary focus of this guide, it is important to acknowledge that drug-likeness extends beyond physicochemical properties. Early assessment of metabolic stability, potential for off-target effects, and toxicity are also crucial components of a comprehensive drug discovery cascade.[19] Quinoline derivatives, for instance, have been associated with various biological activities, including antimicrobial and anticancer effects, but also potential toxicities that warrant investigation.[20][21][22][23]
References
- 1. Druglikeness - Wikipedia [en.wikipedia.org]
- 2. Drug solubility and permeability [pion-inc.com]
- 3. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 4. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. brimr.org [brimr.org]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. brimr.org [brimr.org]
- 11. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Solubility and permeability measurement and applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prediction of Drug-Like Properties - CD ComputaBio [cadd.computabio.com]
- 15. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 16. Directory of in silico Drug Design tools [click2drug.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Key Elements and Systematic Implementation Strategies for Drug-Likeness Evaluation - Oreate AI Blog [oreateai.com]
- 20. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Nitroquinoline-8-carbonitrile
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 5-Nitroquinoline-8-carbonitrile, a compound with significant potential in various research applications, requires meticulous handling from synthesis to disposal. Its molecular structure—a quinoline ring functionalized with both a nitro group and a nitrile group—suggests a hazard profile that necessitates a comprehensive and cautious approach to its disposal.
This guide provides a procedural framework for the safe and compliant disposal of this compound. The protocols outlined here are designed to protect laboratory personnel, the wider community, and the environment by adhering to established safety principles and regulatory standards.
Hazard Assessment: Understanding the Risk
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its likely hazards from analogous structures, such as 5-nitroquinoline and other aromatic nitro/nitrile compounds.
The nitroaromatic group is often associated with toxicity and potential mutagenicity.[1] The nitrile group (—C≡N) can, under certain conditions (e.g., strong acidic hydrolysis), release hydrogen cyanide gas, and many organic nitriles are toxic.[2] Therefore, we must operate under the assumption that this compound is a hazardous substance.
Inferred Hazard Profile: | Hazard Class | Justification & Potential Effects | GHS Pictogram (Anticipated) | | :--- | :--- | :--- | | Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin, based on data for similar nitroquinoline compounds.[3] |
| | Health Hazard | Suspected carcinogenicity or mutagenicity is a common concern for nitroaromatic compounds.[3] |
| | Environmental Hazard | Nitroaromatic compounds are known to be persistent pollutants and toxic to aquatic life.[1] Disposal into drains or the environment is strictly prohibited. |
|
Pre-Disposal Protocol: Safety First
Proper preparation is critical to mitigate risks during waste handling. This phase involves assembling the correct Personal Protective Equipment (PPE) and preparing the waste accumulation area.
Required Personal Protective Equipment (PPE)
Handling of this compound waste requires a stringent PPE protocol to prevent exposure.
-
Hand Protection: Wear double-layered chemically resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove). This provides protection against both incidental contact and potential solvent degradation.
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory to protect against splashes and fine particle dispersion.[4]
-
Body Protection: A flame-resistant laboratory coat should be worn over personal clothing.
-
Respiratory Protection: All handling of solid (powder) or dissolved this compound waste must be conducted within a certified chemical fume hood to prevent inhalation.
Preparing the Waste Accumulation Area
Designate a specific, well-ventilated area within the laboratory for hazardous waste accumulation, away from general lab traffic and sources of ignition. Ensure an up-to-date chemical spill kit is readily accessible.
Step-by-Step Disposal Procedure
The disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA).[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8] The only acceptable method is through a licensed hazardous waste disposal contractor, coordinated by your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Characterization and Segregation
Properly classifying the waste is the foundational step for compliant disposal.
-
Identify the Waste Stream: this compound waste must be collected in a dedicated hazardous waste container. It should not be mixed with other waste streams unless explicitly permitted by your EHS office.
-
RCRA Waste Code Determination: As a discarded, unused commercial chemical product, this compound would likely fall under the "U-List" (toxic wastes) or "P-List" (acutely hazardous wastes) if it meets specific toxicity criteria.[9][10][11] The presence of the nitrile and nitro functional groups makes it a candidate for being a characteristic hazardous waste due to toxicity (D-List).[10] Your EHS office is the final authority on assigning the correct waste codes.[12][13]
Step 2: Waste Collection and Containment
-
Select an Appropriate Container:
-
Use a chemically compatible container, such as a borosilicate glass bottle or a high-density polyethylene (HDPE) jug, for liquid waste (e.g., solutions in organic solvents).
-
Ensure the container has a secure, leak-proof screw-top cap.
-
-
Collect the Waste:
-
Solid Waste: Carefully transfer the solid this compound into the designated waste container inside a chemical fume hood.
-
Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
-
Container Management:
Step 3: Labeling
Accurate labeling is a regulatory requirement and is crucial for safety.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, attach a completed EHS-provided hazardous waste label to the container.
-
Complete the Label: The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
List any solvents or other chemicals present in the container, with percentages.
-
The relevant hazard characteristics (e.g., Toxic, Flammable if in a flammable solvent).
-
The accumulation start date.
-
Step 4: Arrange for Disposal
-
Contact EHS: Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.
-
Provide Documentation: Be prepared to provide any necessary documentation, such as a chemical inventory or waste profile sheet, as required by your EHS office.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, don a full set of PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels on a spill of the neat compound.
-
Carefully sweep the absorbed material into a designated hazardous waste container.[7][14]
-
Clean the spill area with an appropriate solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your EHS emergency line immediately.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14]
-
Inhalation: Move the affected person to fresh air.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3]
In all cases of exposure, seek immediate medical attention after providing first aid and report the incident to your supervisor and EHS department.
Visualized Workflows
To clarify the decision-making and procedural flow, the following diagrams illustrate the key processes.
Caption: Disposal Workflow for this compound.
Caption: Emergency Decision Tree for a Chemical Spill.
By adhering to these rigorous procedures, you ensure that your innovative research does not come at the cost of safety or environmental integrity. Always prioritize caution and consult your institution's EHS department as the ultimate authority on hazardous waste management.
References
- 1. reddit.com [reddit.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cityofnitro.org [cityofnitro.org]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. actenviro.com [actenviro.com]
- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. epa.gov [epa.gov]
- 13. dtsc.ca.gov [dtsc.ca.gov]
- 14. 8-Hydroxy-5-nitroquinoline(4008-48-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Personal protective equipment for handling 5-Nitroquinoline-8-carbonitrile
Essential Safety and Handling Guide for 5-Nitroquinoline-8-carbonitrile
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of this compound. As a Senior Application Scientist, this document synthesizes critical safety data with practical, field-tested procedures to ensure the well-being of laboratory personnel and the integrity of research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are extrapolated from the known hazards of structurally similar compounds, including 5-Nitroquinoline and other nitroaromatic compounds. A thorough risk assessment should be conducted before commencing any work.
Hazard Analysis and Risk Mitigation
This compound is a compound that requires careful handling due to the potential health risks associated with its functional groups. The nitroquinoline moiety suggests potential carcinogenicity and toxicity, while the carbonitrile group can also present hazards. Based on data for 5-Nitroquinoline, this class of compounds is considered hazardous.[1]
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[2][3]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[4][5]
Due to these potential hazards, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of dust generation.[6] | Chemical-resistant gloves (e.g., disposable nitrile gloves).[7][8][9][10][11] Inspect gloves before use and change immediately if contaminated.[6] | A fully buttoned, chemical-resistant lab coat.[6][10] | All handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation of dust.[6] If a fume hood is not available, a NIOSH-approved respirator is required.[6][10] |
| Preparing Solutions | Chemical splash goggles. A face shield is recommended when handling larger volumes.[12] | Chemical-resistant gloves (e.g., disposable nitrile gloves).[7][8][9][10][11] Consider double-gloving. | A fully buttoned, chemical-resistant lab coat.[6][10] | Work should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling any aerosols or vapors. |
| Running Reactions and Work-up | Chemical splash goggles and a face shield, especially for reactions under pressure or with a risk of splashing.[12] | Chemical-resistant gloves appropriate for all chemicals in the procedure. Nitrile gloves offer good resistance to a range of chemicals.[9][11] | A fully buttoned, chemical-resistant lab coat.[6][10] | All reactions should be conducted within a chemical fume hood. |
| Cleaning and Decontamination | Chemical splash goggles. | Heavy-duty, chemical-resistant gloves (e.g., thicker nitrile or neoprene). | A chemical-resistant apron over a lab coat. | Not generally required if cleaning is performed in a well-ventilated area. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is crucial for minimizing risk.
3.1. Designated Area and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control the release of dust and vapors.[6]
-
Ventilation: Ensure the chemical fume hood has been certified within the last year and is functioning correctly before starting any work.
3.2. Pre-Handling Procedures
-
Gather Materials: Before handling the chemical, assemble all necessary equipment, including spatulas, weigh boats, glassware, and properly labeled waste containers.[6]
-
Donning PPE: Put on all required PPE as detailed in the table above. Ensure your gloves are the correct size and are free from any defects.
3.3. Handling the Compound
-
As a Solid: Use caution to avoid generating dust.[13] When transferring the solid, use a spatula and keep the container opening as low as possible.
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
3.4. Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[12]
Spill Management Workflow
In the event of a spill, a clear and immediate response is necessary. The following workflow outlines the essential steps.
Caption: Workflow for managing a chemical spill of this compound.
Disposal Plan: Step-by-Step Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[6]
-
Unused Compound: The original container with any remaining compound should be disposed of as hazardous chemical waste.[6]
-
Solutions: Solutions containing the compound should be collected in a labeled, sealed, and appropriate hazardous liquid waste container.[6]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department. Do not dispose of this chemical down the drain.[14]
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
- 1. chemical-label.com [chemical-label.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 8-Hydroxy-5-nitroquinoline | 4008-48-4 | TCI Deutschland GmbH [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 9. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. business.medtecs.com [business.medtecs.com]
- 12. pppmag.com [pppmag.com]
- 13. 8-Hydroxy-5-nitroquinoline(4008-48-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
